Scandium-47
Description
Structure
2D Structure
Properties
CAS No. |
14391-96-9 |
|---|---|
Molecular Formula |
Sc |
Molecular Weight |
46.9524 g/mol |
IUPAC Name |
scandium-47 |
InChI |
InChI=1S/Sc/i1+2 |
InChI Key |
SIXSYDAISGFNSX-NJFSPNSNSA-N |
SMILES |
[Sc] |
Isomeric SMILES |
[47Sc] |
Canonical SMILES |
[Sc] |
Synonyms |
47Sc radioisotope Sc-47 radioisotope Scandium-47 |
Origin of Product |
United States |
Nuclear Physics and Decay Characteristics of Scandium 47
Isotopic Composition and Nuclear Structure of Scandium-47
Scandium (Sc) is an element with atomic number 21, meaning each atom of scandium contains 21 protons. Naturally occurring scandium consists solely of the stable isotope ⁴⁵Sc. This compound is a radioisotope with a mass number of 47, indicating that its nucleus contains 21 protons and 26 neutrons (47 - 21 = 26). It is not found in nature and must be produced through nuclear reactions.
The nuclear structure of ⁴⁷Sc is characterized by a nuclear spin and parity of 7/2⁻ chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.org. The atomic weight of this compound is approximately 46.9524075(22) atomic mass units (u) chemlin.orgkaeri.re.krperiodictable.comperiodictable.comnih.gov.
Table 2.1: Key Nuclear Properties of this compound
| Property | Value |
| Atomic Number (Z) | 21 |
| Mass Number (A) | 47 |
| Number of Protons | 21 |
| Number of Neutrons | 26 |
| Stable Isotope | No |
| Half-life | 3.3492(6) days chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.orgprismap.eulnhb.frmit.edunih.govchemeurope.commdpi.commit.edu |
| Nuclear Spin & Parity | 7/2⁻ chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.org |
| Atomic Weight | 46.9524075(22) u chemlin.orgkaeri.re.krperiodictable.comperiodictable.comnih.gov |
| Primary Decay Mode | Beta-minus (β⁻) |
| Daughter Nuclide | Titanium-47 (⁴⁷Ti) |
Decay Scheme and Associated Emissions (Beta Minus, Gamma, Positron Emission)
This compound undergoes radioactive decay primarily through beta-minus (β⁻) emission, with a 100% branching ratio chemlin.orgperiodictable.comperiodictable.commdpi.commit.eduosti.gov. This process involves the transformation of a neutron within the nucleus into a proton, an electron (beta particle), and an electron antineutrino. The emitted electron is ejected from the nucleus, and the atomic number increases by one, transforming Scandium (Z=21) into Titanium (Z=22) chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.orgprismap.eulnhb.frmit.edumit.eduwikipedia.orgaps.org. This compound does not decay via positron emission or electron capture.
The decay process results in the formation of the stable isotope Titanium-47 (⁴⁷Ti) chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.orgprismap.eulnhb.frmit.edumit.eduwikipedia.orgaps.org.
During the beta-minus decay, ⁴⁷Sc also emits gamma (γ) rays. The most prominent gamma emission is at approximately 159.4 keV, with an intensity of about 68.3% prismap.eulnhb.frnih.govmdpi.comosti.govaps.orgresearchgate.net. This specific gamma-ray energy is particularly useful for imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) prismap.eumdpi.comosti.govresearchgate.net. Minor emissions of X-rays and Auger electrons also occur as a consequence of the de-excitation of the daughter nucleus lnhb.fr.
Table 2.2: this compound: Principal Decay Emissions
| Decay Mode | Probability (%) | Daughter Nuclide | Decay Energy (Max) | Primary Gamma Emission (keV) | Gamma Intensity (%) | Notes |
| Beta-minus (β⁻) | 100 | ⁴⁷Ti | ~600.8 keV lnhb.fr | 159.4 | 68.3 | Suitable for SPECT imaging prismap.eumdpi.comosti.govresearchgate.net |
Half-Life and Decay Product Analysis
The half-life of this compound is a critical parameter for its application in nuclear medicine, influencing the timing of its use and the duration of its radioactivity. The accepted value for the half-life of ⁴⁷Sc is approximately 3.3492(6) days chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.orgprismap.eulnhb.frmit.edunih.govchemeurope.commdpi.commit.edu. This duration is considered advantageous for targeted therapies and imaging, allowing sufficient time for radiolabeling, administration, and uptake by target tissues, while also ensuring a relatively rapid clearance of radioactivity compared to longer-lived isotopes.
Upon undergoing beta-minus decay, ⁴⁷Sc transforms into Titanium-47 (⁴⁷Ti) chemlin.orgkaeri.re.krperiodictable.comperiodictable.comwikipedia.orgprismap.eulnhb.frmit.edumit.eduwikipedia.orgaps.org. Titanium-47 is a stable isotope, meaning it does not undergo further radioactive decay. This stability of the decay product is important for ensuring that the radioactivity is confined to the parent isotope and its decay chain.
Energy Spectra of Emitted Particles for Research Applications
The energy distribution of the particles emitted during the decay of ⁴⁷Sc is crucial for understanding its behavior and potential applications, particularly in imaging and therapy.
Beta-Minus Spectrum: this compound emits beta-minus particles with a complex energy spectrum. It decays through two main beta-minus transitions:
A primary transition to an excited state of ⁴⁷Ti at 441.4(19) keV, occurring with a probability of 68.5 (5)% lnhb.fr. This transition has an average energy of approximately 142.8 keV lnhb.fr.
A secondary transition to the ground state of ⁴⁷Ti at 600.8(19) keV, with a probability of 31.5 (5)% lnhb.fr. This transition has an average energy of approximately 204.2 keV lnhb.fr.
Gamma Spectrum: The most significant gamma emission from ⁴⁷Sc is at 159.4 keV, with an intensity of 68.3% prismap.eulnhb.frnih.govmdpi.comosti.govaps.orgresearchgate.net. This moderate gamma energy is ideal for SPECT imaging, as it provides sufficient photon flux for detection by standard gamma cameras without causing excessive Compton scattering or requiring overly specialized detection equipment. The mean photon energy emitted per decay is reported as 109 keV prismap.eu.
The combination of a therapeutic beta-minus emitter with a gamma ray suitable for SPECT imaging positions ⁴⁷Sc as a valuable theranostic radionuclide. It can be paired with positron-emitting scandium isotopes like ⁴⁴Sc or ⁴³Sc for PET imaging, enabling a comprehensive diagnostic and therapeutic approach mdpi.comresearchgate.netresearchgate.netencyclopedia.pubresearchgate.netansto.gov.aunih.gov.
Table 2.4: this compound: Beta-Minus Emission Details
| Beta Transition | Max Energy (keV) | Intensity (%) | Average Energy (keV) |
| β₁⁻ | 441.4(19) | 68.5 (5) | ~142.8 |
| β₂⁻ | 600.8(19) | 31.5 (5) | ~204.2 |
| Overall Average | ~600.8 | 100% | ~162 |
Table 2.5: this compound: Gamma Emission Details
| Gamma Ray Energy (keV) | Intensity (%) | Application Relevance |
| 159.4 | 68.3 | SPECT Imaging |
Compound Names Mentioned:
this compound (⁴⁷Sc)
Titanium-47 (⁴⁷Ti)
Production Methodologies for Scandium 47
Reactor-Based Production Pathways
Nuclear reactors provide high neutron fluxes, making them suitable for producing a range of radioisotopes, including Scandium-47. The primary methods involve neutron-induced reactions on specific target materials.
Two principal nuclear reactions are employed for the reactor-based production of ⁴⁷Sc.
One major route is the ⁴⁷Ti(n,p)⁴⁷Sc reaction, which involves the bombardment of a Titanium-47 target with fast neutrons (energy > 1 MeV). nih.govnih.gov This reaction can produce no-carrier-added ⁴⁷Sc. nih.gov However, this method requires facilities capable of delivering a high flux of fast neutrons, which are not universally available. nih.gov A significant challenge with this pathway, especially when using natural or non-highly enriched titanium targets, is the co-production of the long-lived impurity ⁴⁶Sc (half-life = 83.79 days). nih.govnih.gov Research has measured the fission average cross-section for the ⁴⁷Ti(n,p) reaction to be approximately 15.5 ± 1.6 mb. oregonstate.edu
Another well-established method is indirect production via the ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc reaction. nih.govsnmjournals.org This process uses thermal neutrons, which are more widely available in research reactors. nih.govresearchgate.net In this scheme, a Calcium-46 (B576841) target captures a thermal neutron to become Calcium-47 (⁴⁷Ca), which has a half-life of 4.54 days. encyclopedia.pubprismap.eu The ⁴⁷Ca then decays via beta emission into the desired ⁴⁷Sc. world-nuclear-news.orgneimagazine.comansto.gov.au This creates a ⁴⁷Ca/⁴⁷Sc generator system, allowing for the periodic separation of the in-grown ⁴⁷Sc from the parent ⁴⁷Ca. encyclopedia.pubprismap.eu This route can produce ⁴⁷Sc with very high radionuclidic purity (>99.99%). nih.govencyclopedia.pub For instance, irradiating enriched ⁴⁶Ca targets with thermal neutrons has yielded up to 2 GBq of ⁴⁷Sc. nih.gov The Australian Nuclear Science and Technology Organisation (ANSTO) utilizes this method by irradiating a calcium carbonate target in its OPAL reactor. world-nuclear-news.orgneimagazine.comansto.gov.au
A third, less common, neutron-induced reaction is ⁵⁰V(n,α)⁴⁷Sc . researchgate.net
Table 1: Key Reactor-Based Production Reactions for ⁴⁷Sc
| Reaction | Required Neutron Energy | Target Isotope | Key Features | Reported Cross-Section | Primary Impurities |
|---|---|---|---|---|---|
| ⁴⁷Ti(n,p)⁴⁷Sc | Fast (>1 MeV) | ⁴⁷Ti | Direct production; requires fast neutron flux. nih.govnih.gov | ~15.5-22.4 mb oregonstate.edu | ⁴⁶Sc nih.gov |
| ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc | Thermal | ⁴⁶Ca | Indirect production via a ⁴⁷Ca/⁴⁷Sc generator; high purity product. encyclopedia.pubprismap.eu | ~700-740 mb encyclopedia.pubresearchgate.net | Minimal with enriched target |
| ⁵⁰V(n,α)⁴⁷Sc | Not specified | ⁵⁰V | Alternative neutron-induced route. researchgate.net | ~4.51 mb researchgate.net | Not specified |
While ⁴⁷Sc is not a direct fission product of uranium or plutonium in significant quantities, the chemical separation of the produced ⁴⁷Sc from the irradiated target material and any co-produced contaminants is a critical step in all production pathways. These separation strategies are essential for achieving the high chemical and radionuclidic purity required for medical applications.
Conventional separation methods often involve precipitation, ion-exchange, solvent extraction, or extraction chromatography. researchgate.netresearchgate.net For separations from calcium targets, methods have been developed to isolate the in-grown ⁴⁷Sc from the bulk calcium. Four different methods were investigated for separating ⁴⁷Sc from irradiated ⁴⁶CaCO₃: precipitation of scandium hydroxide (B78521), and extraction chromatography using UTEVA, TBP, and DGA resins. iaea.org An optimized chemical isolation from an enriched ⁴⁶Ca target allowed for the formulation of up to 1.5 GBq of ⁴⁷Sc with over 99.99% radionuclidic purity in a small volume suitable for labeling. nih.govencyclopedia.pub
For separations from titanium targets, the irradiated target is typically dissolved, and scandium is purified using chromatography. For instance, irradiated TiO₂ targets can be dissolved in fuming sulfuric acid with sodium sulfate, and the ⁴⁷Sc is then purified using a DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin. researchgate.netamericanelements.com
For separations from vanadium targets, a purification method using MP-50 and CM resin columns has been developed to effectively isolate ⁴⁷Sc from the natural vanadium target material and co-produced impurities like ⁵¹Cr. nih.gov
The choice of target material is fundamental to the success of ⁴⁷Sc production, impacting yield, purity, and cost.
For the ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc route, the primary challenge is the low natural abundance of ⁴⁶Ca, which is only 0.004%. snmjournals.orgencyclopedia.pub This necessitates the use of isotopically enriched ⁴⁶Ca targets, typically in the form of calcium carbonate (CaCO₃) or calcium oxide (CaO), to achieve sufficient yields. prismap.euworld-nuclear-news.org Enriched ⁴⁶Ca is expensive, which can make this production technology costly. encyclopedia.pub ANSTO reported irradiating a calcium carbonate target, while other research mentions using enriched ⁴⁶Ca oxide or carbonate targets. prismap.euworld-nuclear-news.org At the Maria research reactor, targets of 48.5 mg of CaCO₃ with 5.2% enrichment in ⁴⁶Ca were irradiated for 150 hours in a thermal neutron flux of 1.2 x 10¹⁴ cm⁻²s⁻¹. iaea.org
For the ⁴⁷Ti(n,p)⁴⁷Sc pathway, enriched ⁴⁷Ti targets (often as Titanium Dioxide, TiO₂) are required to achieve high radionuclidic purity and avoid the co-production of ⁴⁶Sc from the ⁴⁶Ti(n,p)⁴⁶Sc reaction. nih.govnih.gov While enriched ⁴⁷Ti oxide is available at a reasonable cost, this production route is limited by the availability of facilities with high fast neutron flux. nih.gov
Natural vanadium targets, which are relatively inexpensive compared to enriched calcium or titanium, have also been investigated. utah.edu
Accelerator-Based Production Routes
Particle accelerators, such as cyclotrons and linear accelerators (linacs), offer alternative and sometimes complementary methods for producing ⁴⁷Sc. nih.gov
Cyclotrons accelerate charged particles, typically protons, to bombard a target. Several proton-induced reactions can produce ⁴⁷Sc.
⁴⁸Ti(p,2p)⁴⁷Sc or ⁴⁸Ti(p,x)⁴⁷Sc : This reaction involves bombarding a titanium target with protons. snmjournals.orgresearchgate.net Studies have investigated the use of natural titanium foils and pressed TiO₂ targets with proton energies up to 24 MeV and beam currents up to 40 μA. snmjournals.orgsnmjournals.org The use of natural titanium results in co-production of ⁴³Sc, ⁴⁴Sc, and ⁴⁸V, necessitating the use of enriched ⁴⁸Ti for higher purity ⁴⁷Sc. snmjournals.orgsnmjournals.org
⁴⁸Ca(p,2n)⁴⁷Sc : This reaction on an enriched Calcium-48 target has been investigated at 18 MeV and was found to have a saturation yield of 12 GBq/μA. snmjournals.orgresearchgate.netsnmjournals.org
⁵¹V(p,α)⁴⁷Sc or natV(p,x)⁴⁷Sc : The irradiation of natural vanadium targets with protons is a promising route. nih.gov It is less expensive than using enriched targets and produces fewer hazardous scandium isotopes. utah.edu Research has demonstrated the ability to produce high-purity ⁴⁷Sc using this method with 24 MeV protons at currents up to 80 µA. nih.govdigitellinc.com Cross-section data shows that ⁴⁷Sc can be produced in high radionuclidic purity (>99%) from proton-irradiated natural vanadium. nih.gov
⁵⁰Ti(p,α)⁴⁷Sc : This is another possible reaction when using titanium targets. researchgate.net
Table 2: Key Cyclotron-Based Production Reactions for ⁴⁷Sc
| Reaction | Target Material | Typical Proton Energy | Key Features |
|---|---|---|---|
| ⁴⁸Ti(p,2p)⁴⁷Sc | Titanium (natural or enriched ⁴⁸Ti) | ~17-24 MeV | Can use robust TiO₂ targets; enriched target needed for high purity. snmjournals.orgsnmjournals.org |
| ⁴⁸Ca(p,2n)⁴⁷Sc | Enriched ⁴⁸Ca | ~18 MeV | High saturation yield reported. snmjournals.orgresearchgate.net |
| ⁵¹V(p,α)⁴⁷Sc | Natural Vanadium | ~24 MeV | Cost-effective due to natural target; high purity achievable. nih.govutah.edu |
Electron linear accelerators (linacs) provide an alternative production method through photonuclear reactions. nih.gov The primary route involves producing high-energy bremsstrahlung photons by directing an electron beam onto a high-Z converter material, such as tungsten (W) or tantalum (Ta). researchgate.netamericanelements.comanl.gov These photons then induce a (γ,p) reaction in the target.
The most studied linac production route for ⁴⁷Sc is the ⁴⁸Ti(γ,p)⁴⁷Sc reaction. researchgate.netamericanelements.com This method is considered promising for producing high-purity, no-carrier-added ⁴⁷Sc. researchgate.net Research at Argonne National Laboratory has investigated this route using natural TiO₂ targets, achieving yields between 111 and 185 MBq. mdpi.com Irradiations have been performed with electron beams of 40 MeV, producing bremsstrahlung photons for the reaction. mdpi.com The yield of ⁴⁷Sc was measured to be 446 kBq/(μA·h·g) at a maximum photon energy of 30 MeV and 1338 kBq/(μA·h·g) at 40 MeV. iaea.org By using an enriched ⁴⁸Ti target and keeping the beam energy below the 22.1 MeV threshold of the ⁴⁸Ti(γ,pn)⁴⁶Sc reaction, impurity-free ⁴⁷Sc can be produced. iaea.org
Another potential photonuclear reaction is ⁵¹V(γ,α)⁴⁷Sc . researchgate.net
Targetry Design and Beam Parameters for Yield Optimization
The production of this compound (⁴⁷Sc) in cyclotrons is heavily dependent on the strategic selection of target materials and the fine-tuning of beam parameters to maximize production yield while minimizing radionuclidic impurities. Key production routes involve the proton bombardment of enriched calcium, titanium, or natural vanadium targets.
The ⁴⁸Ca(p,2n)⁴⁷Sc reaction is a prominent production pathway. researchgate.netresearchgate.net Theoretical calculations indicate a threshold energy of 8.39 MeV for this reaction, with a maximum cross-section of approximately 879 millibarns (mb) at a proton energy of 17 MeV. researchgate.net To mitigate the co-production of long-lived impurities such as ⁴⁶Sc and ⁴⁸Sc, the optimal proton energy window is considered to be between 23 and 30 MeV. researchgate.netresearchgate.net Using enriched ⁴⁸Ca targets, this method can achieve high production yields, with a saturation yield of 12 GBq/μA reported at 18 MeV. snmjournals.org
Alternative routes using enriched titanium targets are also extensively investigated. Reactions such as ⁴⁸Ti(p,2p)⁴⁷Sc, ⁴⁹Ti(p,x)⁴⁷Sc, and ⁵⁰Ti(p,α)⁴⁷Sc are viable. epj-conferences.orgepj-conferences.org For the ⁵⁰Ti(p,α)⁴⁷Sc reaction, an optimal energy range of 8-18 MeV is suggested to maximize ⁴⁷Sc yield. epj-conferences.org The irradiation of natural titanium foils has been performed with proton energies up to 24 MeV. snmjournals.org Furthermore, irradiating natural vanadium foils via the ⁵¹V(p,p+α)⁴⁷Sc reaction with 24 MeV protons at high beam currents (up to 80 µA) has been shown to produce ⁴⁷Sc with high radionuclidic purity (99.5 ± 0.2%). nih.gov This route is advantageous as it utilizes a target of natural isotopic abundance (99.75% ⁵¹V), eliminating the need for costly enrichment. nih.gov
The physical form of the target is also a critical design parameter. Materials such as pressed titanium dioxide (TiO₂) and calcium carbonate (CaCO₃) are often used. snmjournals.orgnih.gov TiO₂ targets are noted for their ability to tolerate high beam currents, potentially greater than 30 μA, which is higher than currents typically used for calcium-based targets. snmjournals.org
Table 1: Cyclotron Production Routes for this compound This table is interactive and can be sorted by column.
| Nuclear Reaction | Target Material | Target Enrichment | Optimal Proton Energy | Reported Yield / Cross Section | Key Impurities | Reference(s) |
|---|---|---|---|---|---|---|
| ⁴⁸Ca(p,2n)⁴⁷Sc | CaCO₃ | Enriched ⁴⁸Ca (>97%) | 17-30 MeV | ~879 mb (peak at 17 MeV); 12 GBq/µA (at 18 MeV) | ⁴⁸Sc, ⁴⁶Sc, ⁴⁷Ca | researchgate.netresearchgate.netsnmjournals.org |
| ⁵⁰Ti(p,α)⁴⁷Sc | TiO₂ | Enriched ⁵⁰Ti | 8-18 MeV | Yield optimized in this range | ⁴⁶Sc | epj-conferences.org |
| ⁴⁸Ti(p,2p)⁴⁷Sc | Ti foil / TiO₂ | Enriched ⁴⁸Ti | 30-70 MeV | Cross-section measured up to 70 MeV | ⁴⁶Sc, ⁴³Sc, ⁴⁴Sc, ⁴⁸V | epj-conferences.orgmdpi.com |
| ⁵¹V(p,p+α)⁴⁷Sc | V foil | Natural Vanadium | 24 MeV | 128.02 ± 11.1 MBq (for 8h at 80 µA) | ⁵¹Cr | nih.gov |
| ⁿᵃᵗTi(p,x)⁴⁷Sc | Ti foil / TiO₂ | Natural Titanium | up to 24 MeV | 4.25 MBq/(μA·h) | ⁴³Sc, ⁴⁴Sc, ⁴⁸V | snmjournals.orgresearchgate.net |
Generator Systems for this compound Supply
An alternative to direct cyclotron production is the use of a radionuclide generator system, which provides a continuous, on-demand supply of a short-lived daughter radionuclide from the decay of a longer-lived parent. mdpi.comencyclopedia.pub This approach is well-established in nuclear medicine and is being developed for ⁴⁷Sc. mdpi.com
Parent Radionuclide Selection and Production Considerations
The most viable parent radionuclide for a ⁴⁷Sc generator is Calcium-47 (⁴⁷Ca), which has a half-life of 4.54 days and decays via β⁻ emission directly to ⁴⁷Sc. nih.govmdpi.comd-nb.info This creates a ⁴⁷Ca/⁴⁷Sc generator system. snmjournals.orgiaea.org
Production of the ⁴⁷Ca parent is a critical consideration. Two primary nuclear reactions are employed:
Neutron Capture: The ⁴⁶Ca(n,γ)⁴⁷Ca reaction utilizes thermal neutrons in a nuclear reactor. nih.govnih.gov While this reaction has a promising cross-section, its major drawback is the extremely low natural abundance of the ⁴⁶Ca isotope (0.004%). nih.govmdpi.com This necessitates the use of highly enriched and expensive ⁴⁶Ca targets, making the technology costly. mdpi.comd-nb.info
Photonuclear Reaction: The ⁴⁸Ca(γ,n)⁴⁷Ca reaction offers an alternative production route. mdpi.comencyclopedia.pub Using an enriched ⁴⁸Ca target can yield tens of megabecquerels of ⁴⁷Sc activity. mdpi.com A potential downside of the ⁴⁷Ca/⁴⁷Sc generator is the relatively short half-life of the ⁴⁷Ca parent, which limits the generator's shelf life to approximately 10-15 days. mdpi.comencyclopedia.pub
Generator Design Principles and Elution Chemistry
The ⁴⁷Ca/⁴⁷Sc generator operates on the principle of chromatographic separation. The parent ⁴⁷Ca is adsorbed and immobilized onto a solid support material, typically a column packed with an ion-exchange or extraction chromatography resin. nih.govacs.org As the ⁴⁷Ca decays, the daughter ⁴⁷Sc is formed. Due to the different chemical properties of calcium (an alkaline earth metal) and scandium (a transition metal), ⁴⁷Sc can be selectively washed off, or "eluted," from the column using a specific solvent, while the parent 47Ca remains bound to the resin. nih.gov This allows for repeated separations of the in-grown ⁴⁷Sc from the parent nuclide. nih.govacs.org The eluted ⁴⁷Sc solution can then be collected for subsequent use, free from the calcium target material. mdpi.com
Radiochemical Separation and Purification Techniques
Following production, ⁴⁷Sc must be chemically separated from the bulk target material and any co-produced radioisotopic or stable metallic impurities. High radiochemical and radionuclidic purity is essential. The primary methods employed are ion exchange chromatography and solvent extraction.
Ion Exchange Chromatography
Ion exchange chromatography is a widely used and robust method for purifying ⁴⁷Sc. The technique separates ions based on their affinity for a solid polymer resin. Various resins and eluent systems have been optimized for ⁴⁷Sc purification from different target materials.
For separating ⁴⁷Sc from titanium targets, a procedure using Dowex AG 50W-X4 cation-exchange resin with an HCl/HF eluent has been developed, achieving 90-97% recovery of ⁴⁷Sc with a high titanium separation factor. nih.gov Another effective method for separation from titanium involves using a branched DGA (N,N,N′,N′-tetra-2-ethylhexyldiglycolamide) resin, which can achieve a scandium recovery of 94 ± 3%. snmjournals.orgnih.gov
When purifying ⁴⁷Sc from calcium targets, UTEVA resin has been used, where the target solution in 9 M HCl is passed through the column, which retains scandium while calcium passes through. d-nb.info For purification from natural vanadium targets, a two-column system using MP-50 and CM resins has been successfully implemented. nih.gov Isotope harvesting techniques have also employed AG MP-50 cation-exchange resin with HCl or methanolic HCl gradients to purify ⁴⁷Ca for generator systems, effectively separating it from scandium isotopes and other co-produced radionuclides. acs.orgacs.org
Table 2: Ion Exchange Chromatography Methods for ⁴⁷Sc Purification This table is interactive and can be sorted by column.
| Resin Type | Target Material | Eluent System | Purpose | Separation Efficiency / Recovery | Reference(s) |
|---|---|---|---|---|---|
| Dowex AG 50W-X4 | Titanium | HCl/HF | Purify ⁴⁷Sc from Ti | 90-97% ⁴⁷Sc recovery | nih.gov |
| Branched DGA | Titanium (TiO₂) | 7 M HCl, 7 M HNO₃, 0.1 M HCl | Purify ⁴⁷Sc from Ti | 94 ± 3% Sc recovery | snmjournals.orgnih.gov |
| UTEVA | Calcium (CaCO₃) | 9 M HCl (load/wash), H₂O (elute) | Purify Sc from Ca | Not specified | d-nb.info |
| AG MP-50 | Calcium (from harvesting) | HCl gradient (0.1 M to 5 M) | Purify ⁴⁷Ca from Sc and others | ≥99 ± 2% separation yield of ⁴⁷Ca | acs.org |
| AG MP-50 | Calcium (from harvesting) | Methanolic HCl gradient | Purify ⁴⁷Ca from Sc and others | ≥99 ± 2% separation yield of ⁴⁷Ca | acs.orgacs.org |
| MP-50 and CM Resins | Vanadium | Not specified | Purify ⁴⁷Sc from V and ⁵¹Cr | 72 ± 2.1% recovery | nih.gov |
Solvent Extraction Methodologies
Solvent extraction, also known as liquid-liquid extraction, is another powerful technique for separating ⁴⁷Sc. This method relies on the differential solubility of chemical species in two immiscible liquid phases, typically an aqueous phase and an organic phase.
A highly efficient process for separating carrier-free ⁴⁷Sc from a neutron-irradiated natural calcium target has been developed using this technique. mdpi.com The method employs Cyanex 272, an organophosphorus extractant, dissolved in kerosene (B1165875) as the organic phase. mdpi.com The separation is highly pH-dependent, with optimal extraction of ⁴⁷Sc occurring at a pH of 1.8. mdpi.com Under these conditions, Cyanex 272 shows very high selectivity for scandium over calcium. mdpi.com Research has demonstrated that after a contact time of just 10 minutes, about 90% of the initial ⁴⁷Sc activity can be extracted into the organic phase, while the extraction of ⁴⁷Ca is negligible (around 1%). mdpi.com The purified ⁴⁷Sc can then be stripped back into a fresh aqueous solution using oxalic acid, resulting in a product with 99.9% purity and a high yield of 99.2%. mdpi.com
Table 3: Solvent Extraction of ⁴⁷Sc from Calcium Target using Cyanex 272 This table is interactive and can be sorted by column.
| Parameter | Condition | Effect on Extraction | Reference |
|---|---|---|---|
| Extractant | 0.025 M Cyanex 272 in kerosene | Achieves high selectivity for Sc over Ca. | mdpi.com |
| pH | 1.8 (0.015 M HCl) | Optimal for high separation efficiency. | mdpi.com |
| Contact Time | 10 minutes | Extracts ~90% of ⁴⁷Sc. | mdpi.com |
| Phase Ratio (O/A) | 1:1 | Found to be suitable for high efficiency. | mdpi.com |
| Stripping Agent | 0.4 M Oxalic Acid | Elutes ⁴⁷Sc with a yield of 99.2%. | mdpi.com |
Precipitation and Distillation Approaches
The separation of this compound (⁴⁷Sc) from irradiated target materials is a critical step in its production for medical applications. Among the various hydrometallurgical techniques employed, precipitation is a fundamental and straightforward method for scandium recovery. nih.gov This approach leverages the differential solubility of scandium compounds compared to the bulk target material.
Precipitation is often used to isolate scandium from the dissolved target solution. For instance, scandium hydroxide can be precipitated by adjusting the pH of the solution. Following the irradiation of calcium carbonate (CaCO₃) targets, the resulting ⁴⁷Sc can be separated by precipitating scandium hydroxide with ammonia (B1221849). iaea.org This method, in its initial run, has demonstrated a high separation yield of 99%. iaea.org However, subsequent separations from the same batch showed a significant decrease in yield, indicating challenges in maintaining efficiency over multiple cycles. iaea.org
Another key application of precipitation is in the recovery of expensive enriched target materials, which is crucial for the cost-effectiveness of ⁴⁷Sc production. mdpi.comsemanticscholar.org For example, after the separation of scandium, the calcium target material can be recovered by precipitating it as calcium oxalate (B1200264) at a pH of 4.5. semanticscholar.org Similarly, titanium targets can be recycled by precipitation of titanium dioxide at a basic pH of around 8, typically achieved using an ammonia solution. semanticscholar.org
While precipitation is a viable technique, it can face challenges with the co-precipitation of other metal ions, which may affect the purity of the final product if not carefully controlled. nih.gov
Information regarding distillation as a primary method for ⁴⁷Sc separation from aqueous solutions post-irradiation is not prominently featured in recent scientific literature. Separation techniques are dominated by methods like ion exchange, extraction chromatography, and precipitation. nih.govresearchgate.net
The table below provides a comparison of different separation methods, including precipitation, for isolating ⁴⁷Sc from calcium-based targets.
Interactive Table: Comparison of ⁴⁷Sc Separation Methods from Calcium Targets
| Separation Method | Eluent/Conditions | Separation Yield (%) | Radionuclidic Purity (%) | Radiochemical Purity (%) | Ref. |
|---|---|---|---|---|---|
| Precipitation (Hydroxide) | Ammonia; 4 cycles | 99 (1st), 54 (2nd), 24 (3rd), 16 (4th) | - | - | iaea.org |
| Extraction (UTEVA Resin) | - | 79 (1st), 86 (2nd), 88 (3rd), 89 (4th) | - | - | iaea.org |
| Extraction (TBP Resin) | - | 84 (1st), 88 (2nd), 91 (3rd), 93 (4th) | - | - | iaea.org |
| Extraction (DGA Resin) | - | 99 (1st), 98 (2nd), 99 (3rd), 99 (4th) | - | - | iaea.org |
| ZrV Gel Column | 60% acetone-0.2 M HCl | 88 ± 2.2 | >99.98±0.001 | 99.9±0.09 | researchgate.net |
Automation in Radionuclide Separation
The integration of automation into the radiochemical separation process for this compound is a significant advancement aimed at improving efficiency, reproducibility, and radiological safety. researchgate.net Automating the separation and purification steps can reduce processing times, minimize human error, and decrease radiation exposure for technicians. researchgate.netutah.edu
Research has focused on developing semi-automated and fully automated systems for the purification of radionuclides, including ⁴⁷Sc. osti.govcern.ch These systems often combine established chemical separation techniques, like extraction chromatography, with robotic handling and fluidic systems. For example, a semi-automated target processing system has been developed for recovering ⁴⁷Sc from irradiated vanadium targets. osti.gov This system enables the complete dissolution and chemical separation process to be accomplished in approximately 90 minutes, achieving high chemical yields of 93 ± 3%. osti.gov This is a substantial improvement over traditional manual methods, which could take a highly skilled scientist a day or more to complete. utah.edu
The development of these automated systems is crucial for making ⁴⁷Sc more widely available for clinical research and potential therapeutic use. mdpi.com By simplifying the purification process, it can be performed by an entry-level technician, thereby lowering the barrier for production. utah.edu At facilities like CERN-MEDICIS, efforts are underway to develop semi-automated radionuclide separation prototypes that incorporate conventional radiochemical methods and ion exchange resins. cern.ch These systems are optimized by evaluating separation efficiency, yield, and radiochemical purity. cern.ch
The push towards automation is also driven by the need to handle the complex isolation processes associated with producing ⁴⁷Sc from solid targets. mdpi.com Exploring automated separation and purification techniques is a promising approach to support the production of ⁴⁷Sc from more common and less expensive target materials. mdpi.com
The following table summarizes key aspects of automated separation systems for ⁴⁷Sc.
Interactive Table: Features of Automated ⁴⁷Sc Separation Systems
| System Type | Target Material | Processing Time | Chemical Yield (%) | Key Advantages | Ref. |
|---|---|---|---|---|---|
| Semi-automated System | Vanadium | ~90 minutes | 93 ± 3 | Rapid, high yield, simple operation | utah.eduosti.gov |
| Semi-automated Prototype | Various (e.g., from collection foils) | - | High recovery yield (>99% from capillaries) | Optimization of efficiency and purity, potential for various radionuclides | cern.ch |
Radiochemical Labeling and Precursor Synthesis for Scandium 47
Precursor Molecule Design and Functionalization for Targeted Delivery
The selective delivery of ⁴⁷Sc to tumor cells is achieved by attaching it to precursor molecules that are specifically designed to bind to cancer-related biological targets. These precursors are functionalized with a chelator, a molecule that firmly binds the scandium radionuclide. The choice of both the targeting moiety and the chelator is critical for the in vivo stability and targeting efficacy of the final radiopharmaceutical.
Peptide-Based Precursors
Peptides, due to their small size, rapid clearance from the body, and high affinity for specific receptors overexpressed on tumor cells, are excellent candidates for targeted radionuclide therapy. researchgate.netnih.gov The synthesis of peptide-based precursors for ⁴⁷Sc involves conjugating a chelator to a peptide sequence that targets a specific cancer biomarker.
A widely used chelator for scandium isotopes is 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid (DOTA). nih.gov DOTA and its analogues can be attached to peptides to create precursors for ⁴⁷Sc labeling. For instance, DOTA-conjugated somatostatin (B550006) analogues like DOTANOC have been successfully labeled with ⁴⁷Sc. nih.gov Research has demonstrated that ⁴⁷Sc-DOTANOC can be prepared with a high radiochemical purity of over 96% and can achieve specific activities of up to 25 MBq/nmol. nih.gov Another example is the use of a DOTA-folate conjugate (cm10) for targeting folate receptor-positive tumors, which has shown promising results in preclinical studies. snmjournals.org
The choice of chelator can influence the labeling conditions. While DOTA-based precursors often require heating to achieve efficient radiolabeling, which can be detrimental to sensitive biomolecules, newer chelators are being developed to allow for room temperature labeling. nih.govrsc.org
Table 1: Examples of Peptide-Based Precursors for Scandium-47
| Precursor | Targeting Moiety | Chelator | Key Findings |
| DOTANOC | Somatostatin analogue | DOTA | High radiochemical purity (>96%); Specific activity up to 25 MBq/nmol. nih.gov |
| cm10 | Folate conjugate | DOTA | Successful preclinical in vivo tumor targeting. snmjournals.org |
| DOTA-(cRGD)₂ | Dimeric cyclic-RGD peptide | DOTA | Efficiently labeled with the diagnostic counterpart ⁴⁴Sc, suggesting feasibility for ⁴⁷Sc. |
Antibody and Antibody Fragment Conjugation
Monoclonal antibodies (mAbs) and their fragments offer high specificity for tumor-associated antigens, making them attractive vectors for delivering therapeutic radionuclides like ⁴⁷Sc. nih.gov The conjugation of chelators to antibodies allows for the stable attachment of ⁴⁷Sc.
Various chelating agents originally developed for other radiometals like Indium-111 and Yttrium-90 have been successfully adapted for ⁴⁷Sc. These include derivatives of diethylenetriaminepentaacetic acid (DTPA) and DOTA. osti.gov For example, anti-CEA F(ab')₂ antibody fragments have been conjugated with chelates such as 4-isothiocyanato-cyclohexyl EDTA (4-ICE), DOTA-NHS ester, and 2-(p-SCN-Bz)-6-methyl-DTPA (1B4MDTPA) and subsequently labeled with ⁴⁷Sc. researchgate.net
The stability of the resulting radioimmunoconjugate is crucial for effective therapy. Studies have shown that while conventional DTPA dianhydride conjugates can exhibit poor stability, ligands like 1B4M-DTPA and DOTA-NHS form more stable complexes with ⁴⁷Sc. osti.gov The method of conjugation is also a critical factor, with site-specific conjugation techniques emerging to create more homogeneous and effective antibody-radionuclide conjugates. nih.gov
Table 2: Chelators for Antibody Conjugation with this compound
| Chelator Conjugate | Antibody Fragment | Labeling Yield | Serum Stability (48h) |
| 4-ICE | Anti-CEA F(ab')₂ | 80% | ~100% |
| DOTA-NHS | Anti-CEA F(ab')₂ | 64% | ~100% |
| 1B4MDTPA | Anti-CEA F(ab')₂ | 98% | ~100% |
| DTPA dianhydride | Anti-CEA F(ab')₂ | 62% | 61% |
Small Molecule Precursors
Small molecules represent another important class of precursors for targeted ⁴⁷Sc therapy, offering advantages such as rapid tissue penetration and clearance. nih.gov A prominent example is the prostate-specific membrane antigen (PSMA) inhibitor, PSMA-617. This small molecule has been successfully conjugated with chelators and labeled with ⁴⁷Sc for targeting prostate cancer. nih.gov
Preclinical studies have demonstrated that ⁴⁷Sc-PSMA-617 can be produced with high radiochemical purity and shows specific uptake in PSMA-expressing tumors. nih.gov The versatility of small molecule precursors is further highlighted by the investigation of various chelators to optimize labeling and in vivo performance. For instance, the use of the chelator AAZTA5 with a PSMA inhibitor has shown the potential for kit-type labeling at room temperature. mdpi.com
Another area of investigation involves the use of bisphosphonates, such as risedronate, radiolabeled with ⁴⁷Sc for targeting skeletal metastases. researchgate.net These small molecule precursors demonstrate the broad applicability of ⁴⁷Sc in targeting different types of cancer.
Novel Radiolabeling Strategies and Emerging Linkers
The development of new radiolabeling strategies and bifunctional chelators is crucial for advancing the clinical utility of ⁴⁷Sc. A significant goal is to develop methods that allow for rapid and efficient labeling at room temperature, which is particularly important for temperature-sensitive biomolecules like antibodies. nih.gov
One such emerging chelator is H₃mpatcn and its bifunctional analogue, picaga. nih.govrsc.org The preorganized structure of picaga enables the radiolabeling of targeting molecules with scandium isotopes at room temperature while maintaining high complex stability. nih.govrsc.org This represents a significant improvement over traditional DOTA-based methods that often require heating.
Another promising chelator is AAZTA5, which has demonstrated the ability to quantitatively label targeting vectors with various radiometals, including scandium, at room temperature in a short amount of time. mdpi.com The development of such versatile and efficient chelators is paving the way for the "kit-type" preparation of ⁴⁷Sc-radiopharmaceuticals, which would greatly simplify their clinical translation.
The design of the linker that connects the chelator to the targeting molecule is also an area of active research. The linker can influence the pharmacokinetics of the radiopharmaceutical, and different types of linkers, such as ester-based or isothiocyanate-based linkers, are being explored to optimize in vivo performance. mdpi.com
Table 3: Emerging Bifunctional Chelators for this compound
| Chelator | Key Features | Labeling Conditions |
| Picaga | Enables room temperature labeling; forms inert complexes. nih.govrsc.org | Room Temperature |
| AAZTA5 | Versatile for multiple radiometals; allows for rapid, kit-type labeling. mdpi.com | Room Temperature |
Pre Clinical Research Applications and Methodologies of Scandium 47
In Vitro Research Methodologies
In vitro studies are crucial for assessing the fundamental behavior of 47Sc-labeled compounds, including their interaction with cells, binding affinities, and stability, before proceeding to in vivo evaluations.
Cellular Uptake and Internalization Studies
Cellular uptake and internalization studies are performed to quantify how effectively a 47Sc-labeled targeting agent binds to and enters specific cell types, particularly cancer cells expressing target receptors. These studies typically involve incubating cells with the radiolabeled compound and then measuring the accumulated radioactivity within the cells.
For instance, studies using a DOTA-folate conjugate demonstrated that 47Sc-folate exhibited effective uptake and internalization in folate receptor-positive ovarian tumor cells (IGROV-1). After a 4-hour incubation, the total uptake (surface-bound and internalized fraction) ranged between 17-21% of the added activity, with the internalized fraction accounting for 7-12% nih.gov. Similarly, when conjugated to PSMA-617, 47Sc-PSMA-617 showed specific uptake in prostate cancer cells (LNCaP) that express the prostate-specific membrane antigen (PSMA). The total uptake in LNCaP cells was reported to be between 3-7% per 105 cells, which was notably higher than in PSMA-negative cells (DU145) snmjournals.org. These findings indicate the potential for targeted delivery to cancer cells expressing specific biomarkers.
Table 1: In Vitro Cellular Uptake of Scandium-47 Conjugates
| Conjugate/Cell Line | Radionuclide | Incubation Time | Uptake Metric | Value Range | Reference |
| DOTA-folate / IGROV-1 | 47Sc | 4 h | Total Uptake (%IA) | 17-21% | nih.gov |
| DOTA-folate / IGROV-1 | 47Sc | 4 h | Internalized Uptake (%IA) | 7-12% | nih.gov |
| PSMA-617 / LNCaP | 47Sc | Not specified | Uptake (%IA/105 cells) | 3-7% | snmjournals.org |
| DOTA-[Nle]-cCCK / AR42J | 47Sc | Not specified | Cell Killing (at 5 MBq/ml) | ~50% | oncologyradiotherapy.com |
Radioligand Binding Affinity Assessments
Radioligand binding affinity assays are employed to determine how strongly a radiolabeled molecule binds to its specific target receptor. This is often quantified using metrics like the half-maximal inhibitory concentration (IC50), which represents the concentration of the unlabeled competitor required to displace 50% of the radioligand binding.
In studies evaluating 47Sc-PSMA-617, the binding affinity to PSMA-expressing LNCaP cells was assessed by competition assays. The determined IC50 value for natSc-PSMA-617 was found to be 4.7 ± 0.8 nM thno.org. This value is comparable to the binding affinities reported for gallium-68 (B1239309) (68Ga) and lutetium-177 (B1209992) (177Lu) labeled PSMA-617 derivatives, suggesting similar receptor interaction profiles thno.org.
Table 2: Radioligand Binding Affinity of this compound Conjugates
| Conjugate / Cell Line | Radionuclide | Target | Binding Affinity Metric | Value | Reference |
| PSMA-617 / LNCaP | natSc | PSMA | IC50 (nM) | 4.7 ± 0.8 nM | thno.org |
Metabolic Stability and Biotransformation Studies
Information regarding the metabolic stability and biotransformation of 47Sc itself or its specific radiolabeled conjugates within an in vitro context is not extensively detailed in the provided search results. While studies investigate the stability of radiolabeled complexes in serum thno.org, direct assessments of 47Sc's own metabolic fate or biotransformation pathways are not prominently featured.
In Vivo Animal Model Research Methodologies
In vivo studies in animal models are essential to evaluate the biodistribution, tumor targeting, and potential therapeutic efficacy of 47Sc-labeled compounds in a complex biological system.
Biodistribution Studies in Animal Models (e.g., mice, rats)
Biodistribution studies involve administering the radiolabeled compound to laboratory animals, typically mice or rats, and then measuring the radioactivity in various organs and tissues at different time points post-injection. This helps to understand how the compound is absorbed, distributed, metabolized, and excreted, and importantly, how effectively it accumulates in the target tumor while minimizing uptake in healthy organs.
Biodistribution studies using 47Sc-labeled DOTA-folate conjugate (cm10) in KB tumor-bearing mice revealed significant accumulation of radioactivity in the tumor xenografts. A maximum tumor uptake of 18.0 ± 2.2 %IA/g was observed at 4 hours post-injection, with substantial retention of radioactivity over time (11.7 ± 1.5 %IA/g at 72 hours) snmjournals.org. High uptake was also noted in the kidneys (28.8 ± 3.9 %IA/g at 24 hours) and salivary glands (3.8 ± 0.7 %IA/g at 24 hours), consistent with the expression of the folate receptor in these tissues snmjournals.org. Radioactivity in the blood decreased rapidly, reaching background levels within 24 hours snmjournals.org.
Studies with 47Sc-PSMA-617 in mouse models also demonstrated favorable biodistribution, with accumulation in PSMA-expressing tumors and clearance from non-target tissues snmjournals.orgnih.gov. When conjugated to a PAMAM-G5 dendrimer, 47Sc showed promising biodistribution in tumoral and healthy mice, with extrapolated absorbed doses to critical organs like the liver, lung, spleen, and kidney being quantified nih.gov.
Table 3: In Vivo Biodistribution of this compound Conjugates in Mice
| Conjugate / Animal Model | Radionuclide | Tissue/Organ | Time Post-Injection | Uptake (%IA/g) | Reference |
| DOTA-folate / KB mice | 47Sc | Tumor | 4 h | 18.0 ± 2.2 | snmjournals.org |
| DOTA-folate / KB mice | 47Sc | Tumor | 72 h | 11.7 ± 1.5 | snmjournals.org |
| DOTA-folate / KB mice | 47Sc | Kidneys | 24 h | 28.8 ± 3.9 | snmjournals.org |
| DOTA-folate / KB mice | 47Sc | Salivary Glands | 24 h | 3.8 ± 0.7 | snmjournals.org |
| DOTA-folate / KB mice | 47Sc | Blood | 1 h | 5.8 ± 1.1 | snmjournals.org |
| DOTA-folate / KB mice | 47Sc | Blood | 24 h | ~Background | snmjournals.org |
Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Settings
Pre-clinical studies in animal models are fundamental for characterizing the pharmacokinetic and pharmacodynamic profiles of 47Sc-labeled radiopharmaceuticals. These studies aim to understand how the radiolabeled compound distributes throughout the body, how it is cleared, and its retention characteristics in both target and non-target tissues over time.
Biodistribution studies in mice have provided initial insights into the behavior of 47Sc conjugates. For instance, the 47Sc-labeled folate conjugate, 47Sc-cm10, demonstrated rapid clearance from the blood and non-targeted organs, reaching background levels within approximately 24 hours post-injection snmjournals.org. In bone-seeking applications, the 46Sc-DOTMP complex (studied as a surrogate for 47Sc-DOTMP) showed rapid and selective skeletal uptake, with a femur uptake of 3.7 %ID/g at 4 hours post-injection and fast clearance from the blood nih.gov. While specific quantitative pharmacodynamic modeling data (e.g., detailed mathematical modeling of drug concentration over time) are less frequently reported in the context of these initial biodistribution studies, the observed clearance patterns and organ distribution provide the basis for such modeling.
Tumor Uptake and Retention in Xenograft Models
A critical aspect of evaluating 47Sc-based radiopharmaceuticals is their ability to accumulate in and be retained by tumor xenografts. Studies have shown promising tumor uptake for various 47Sc conjugates. For example, 47Sc-cm10 exhibited high uptake in KB tumor xenografts, reaching 18.0 ± 2.2 %IA/g at 4 hours post-injection, with significant retention observed at 72 hours (11.7 ± 1.5 %IA/g) snmjournals.org. Similarly, 47Sc-DOTATATE demonstrated substantial uptake in SSTR2-expressing QGP1-SSTR2 tumors, with a value of 24.21 %ID/g at 3 hours post-injection snmjournals.org.
When conjugated to PSMA-617, 47Sc-PSMA-617 showed tumor uptake values between 1.5-1.9 %ID/cm³ in LNCaP tumor models, with tumor uptake being significantly higher than in the kidneys snmjournals.org. Studies using 47Sc labeled with anti-CEA F(ab')2 MAb demonstrated tumor uptakes ranging from 27.9 to 34.7 %ID/g at 48 hours, depending on the chelating agent used researchgate.net. These findings highlight the potential for 47Sc to deliver therapeutic radiation doses to tumors, with varying degrees of retention depending on the targeting vector and tumor type.
Table 1: Preclinical Biodistribution of this compound Labeled Compounds in Xenograft Models
| Compound | Tumor Model | Time Point | Tumor Uptake (%IA/g or %ID/g) | Kidney Uptake (%IA/g or %ID/g) | Liver Uptake (%IA/g or %ID/g) | Reference |
| 47Sc-cm10 | KB | 4 h | 18.0 ± 2.2 | 28.8 ± 3.9 (at 24h) | 4.4 ± 0.4 (at 1h) | snmjournals.org |
| 47Sc-cm10 | KB | 72 h | 11.7 ± 1.5 | 1.6 ± 0.7 (at 96h) | snmjournals.org | |
| 47Sc-PSMA-617 | LNCaP | ~2 h | 1.5-1.9 (%ID/cm³) | High (non-specific) | N/A | snmjournals.org |
| 47Sc-DOTATATE | QGP1-SSTR2 | 3 h | 24.21 | 6.43 | N/A | snmjournals.org |
| 47Sc-anti-CEA F(ab')2 MAb | LS-174T | 48 h | 32.2 (using 4-ICE chelator) | High | N/A | researchgate.net |
| 47Sc-anti-CEA F(ab')2 MAb | LS-174T | 48 h | 34.7 (using DOTA-NHS chelator) | High | N/A | researchgate.net |
| 47Sc-anti-CEA F(ab')2 MAb | LS-174T | 48 h | 27.9 (using 1B4M-DTPA chelator) | High | N/A | researchgate.net |
Imaging Modality Research in Animal Models (PET/SPECT/CT Integration)
The ability of 47Sc to emit gamma rays makes it suitable for SPECT imaging, allowing for visualization of radiotracer distribution in vivo. Pre-clinical imaging studies in animal models are essential for validating the targeting capabilities and biodistribution patterns observed in ex vivo biodistribution studies.
Theranostic Agent Design and Evaluation (Pre-clinical Focus)
The design of 47Sc-based theranostic agents involves conjugating 47Sc to a targeting molecule, such as peptides, antibodies, or small molecules, that selectively binds to cancer-specific biomarkers. This approach aims to deliver therapeutic radiation directly to the tumor while allowing for diagnostic imaging to confirm target expression and guide treatment.
Scandium's chemical similarity to other trivalent metal ions used in nuclear medicine, like lutetium, facilitates the use of established bifunctional chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogues nih.govmdpi.com. These chelators form stable complexes with 47Sc, enabling efficient radiolabeling.
Pre-clinical evaluations have demonstrated the therapeutic potential of various 47Sc conjugates. For example, 47Sc-folate has shown comparable anti-tumor efficacy to 177Lu-folate and 90Y-folate in preclinical models when adjusted for absorbed dose, suggesting 47Sc can serve as a viable therapeutic alternative nih.gov. Studies using 47Sc-labeled PSMA-617 in prostate cancer models have shown promising tumor uptake and specificity, supporting its potential for both imaging and therapy snmjournals.orgmdpi.comnist.govsnmjournals.org. Furthermore, 47Sc-DOTATATE has been investigated for neuroendocrine tumors, demonstrating effective tumor visualization and potential for therapy snmjournals.orgnih.gov. Novel agents, such as 47Sc-labeled dipeptide derivatives, are also being developed and evaluated for their theranostic capabilities researchgate.net. The combination of 47Sc with diagnostic counterparts like 43Sc or 44Sc forms true theranostic pairs, allowing for identical chemistries and pharmacokinetics across diagnosis and therapy researchgate.netnih.govresearchgate.net.
Table 2: Preclinical Therapeutic Efficacy of this compound Labeled Compounds
| Compound | Tumor Model | Comparison Compound | Median Survival (Days) | Tumor Growth Inhibition (TGI) / Delay (TGD) | Reference |
| 47Sc-folate | IGROV-1 | 177Lu-folate | 39 | Comparable to 177Lu-folate and 90Y-folate | nih.gov |
| 47Sc-folate | IGROV-1 | 90Y-folate | 39 | Comparable to 177Lu-folate and 90Y-folate | nih.gov |
| 47Sc-folate | KB | - | 38.5 | Comparable to 177Lu-folate | snmjournals.org |
Co-registration and Co-delivery of Diagnostic and Therapeutic Nuclides
The concept of theranostics, which involves using paired diagnostic and therapeutic agents with similar chemical properties, is greatly advanced by the scandium radioisotope family. This compound, a beta-minus (β⁻) emitter, is recognized as a therapeutic counterpart to positron-emitting scandium isotopes like Scandium-43 (⁴³Sc) and Scandium-44 (⁴⁴Sc) researchgate.netoup.commdpi.comosti.govmdpi.comresearchgate.netansto.gov.auresearchgate.net. This "true theranostic pair" characteristic is a significant advantage, as it allows for the development of chemically identical radiopharmaceuticals. When a targeting ligand is labeled with both a diagnostic scandium isotope (e.g., ⁴⁴Sc for PET) and a therapeutic isotope (⁴⁷Sc for SPECT/therapy), it ensures that both agents follow the same biological pathways and exhibit identical pharmacokinetics researchgate.netmdpi.comansto.gov.au. This shared behavior facilitates precise targeting and accurate prediction of radiation dose delivery to tumors, enabling clinicians to better estimate treatment efficacy and potential side effects before therapy ansto.gov.au. The co-delivery of diagnostic and therapeutic radiation through these matched pairs allows for simultaneous assessment of target expression and delivery of therapeutic radiation to the same molecular sites mdpi.comosti.gov.
Evaluation of Diagnostic Imaging Performance (Pre-clinical)
This compound possesses a gamma emission at 159.4 keV with a 68.3% abundance, a characteristic well-suited for Single-Photon Emission Computed Tomography (SPECT) imaging researchgate.netmdpi.comprismap.euresearchgate.net. Preclinical studies have demonstrated the utility of ⁴⁷Sc for SPECT imaging in animal models, allowing for the visualization of radiopharmaceutical distribution. For instance, SPECT/CT imaging experiments using ⁴⁷Sc-labeled compounds have successfully visualized accumulated radioactivity in target tissues, such as tumors, as well as in organs like the kidneys snmjournals.orgsnmjournals.orgnih.gov. Phantom studies comparing ⁴⁷Sc with other therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), have shown comparable resolution, indicating ⁴⁷Sc's suitability for SPECT imaging and its potential for pre-therapeutic dosimetry snmjournals.org. The ability to visualize the distribution of the therapeutic agent using SPECT imaging is crucial for confirming target engagement and assessing the absorbed dose to both the tumor and critical organs before or during therapy snmjournals.org.
Evaluation of Therapeutic Efficacy in Animal Models (e.g., tumor growth inhibition)
The therapeutic potential of ⁴⁷Sc has been evaluated in various preclinical cancer models. A notable study compared the efficacy of ⁴⁷Sc-folate with ¹⁷⁷Lu-folate and ⁹⁰Y-folate in mice bearing folate receptor-positive ovarian tumors (IGROV-1). When administered at activities designed to deliver a similar estimated absorbed tumor dose of approximately 21 Gy, ⁴⁷Sc-folate demonstrated comparable tumor growth inhibition and resulted in increased median survival times (39 days) relative to untreated controls (26 days), similar to ¹⁷⁷Lu-folate (43 days) and ⁹⁰Y-folate (41 days) nih.govresearchgate.net.
Another study utilized a DOTA-folate conjugate labeled with ⁴⁷Sc (⁴⁷Sc-cm10) in KB tumor-bearing mice. This study reported a significant delay in tumor growth and a more than 50% increase in survival time compared to saline-treated controls, achieved with an estimated absorbed tumor dose of approximately 10 Gy researchgate.netsnmjournals.orgnih.gov. These findings highlight ⁴⁷Sc's capability to deliver effective therapeutic radiation, comparable to established therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y, particularly when delivered via targeted ligands nih.govresearchgate.net.
| Compound | Estimated Tumor Dose (Gy) | Median Survival (days) | Control Survival (days) | Reference |
| ⁴⁷Sc-folate | ~21 | 39 | 26 | nih.govresearchgate.net |
| ¹⁷⁷Lu-folate | ~21 | 43 | 26 | nih.govresearchgate.net |
| ⁹⁰Y-folate | ~21 | 41 | 26 | nih.govresearchgate.net |
| ⁴⁷Sc-cm10 | ~10 | N/A | N/A | snmjournals.orgnih.gov |
Note: The study reported a >50% increase in survival time for ⁴⁷Sc-cm10 treated mice compared to controls, but specific median survival days for this group were not provided in the same comparative format as the folate study.
Biodistribution studies have also provided insights into the in vivo behavior of ⁴⁷Sc-labeled agents. For example, studies with ⁴⁷Sc-PSMA-617 in LNCaP tumor-bearing mice showed clear visualization of the tumor via SPECT imaging snmjournals.org. While specific tumor uptake values (%ID/g) for ⁴⁷Sc-PSMA-617 were reported as 1.5-1.9% ID/cm³ from SPECT images snmjournals.org, other studies using ⁴⁷Sc-labeled compounds like ⁴⁷Sc-cm10 reported high uptake in tumor xenografts and kidneys snmjournals.orgnih.gov.
Hybrid Imaging Approaches (e.g., PET/MRI, SPECT/CT)
This compound's primary role in hybrid imaging is through its integration with SPECT/CT systems, leveraging its 159.4 keV gamma emission researchgate.netmdpi.comprismap.euresearchgate.net. Preclinical research has extensively utilized SPECT/CT to visualize the biodistribution and tumor targeting of ⁴⁷Sc-labeled radiopharmaceuticals snmjournals.orgsnmjournals.orgnih.gov. These imaging modalities allow for the anatomical localization of radioactivity, complementing the functional information provided by SPECT. For instance, SPECT/CT imaging of ⁴⁷Sc-cm10 in KB tumor-bearing mice confirmed post-mortem tissue distribution data and showed an accumulation of radioactivity in both tumors and kidneys snmjournals.orgnih.gov. Similarly, studies with ⁴⁷Sc-PSMA-617 demonstrated clear tumor visualization in mouse models using SPECT/CT snmjournals.org.
Beyond SPECT/CT, the theranostic potential of ⁴⁷Sc is further realized through its pairing with PET isotopes like ⁴³Sc and ⁴⁴Sc. While ⁴⁷Sc itself is not a PET emitter, its chemical identity with ⁴³Sc and ⁴⁴Sc allows for the development of PET/SPECT or PET/CT theranostic strategies. This means that diagnostic imaging can be performed using PET (with ⁴³Sc or ⁴⁴Sc) to assess target expression and tumor localization, followed by therapy using ⁴⁷Sc delivered via the same targeting molecule, visualized with SPECT/CT for dosimetry and treatment monitoring researchgate.netoup.commdpi.commdpi.comresearchgate.netansto.gov.auresearchgate.netsnmjournals.org. Although not directly involving ⁴⁷Sc in PET/MRI, the underlying principle of matched isotopic pairs enables comprehensive multimodal imaging and therapy planning.
Dosimetry and Radiobiological Considerations for Scandium 47 Pre Clinical/theoretical
Internal Dosimetry Methodologies for Pre-clinical Research
Accurate internal dosimetry is fundamental to establishing a reliable relationship between the absorbed dose and the biological response in pre-clinical models. Various methodologies are employed to estimate the radiation dose delivered by ⁴⁷Sc to tumors and healthy tissues.
Phantom models, both physical and computational, are essential tools for calculating the absorbed dose of radiation from radionuclides. For ⁴⁷Sc, the Medical Internal Radiation Dose (MIRD) schema is a widely used formalism for estimating absorbed doses in a standardized human or animal model. nih.govnih.govaapm.org This method involves determining the cumulative activity of ⁴⁷Sc in source organs through biokinetic studies and then applying S-values, which represent the mean absorbed dose to a target organ per unit of cumulative activity in a source organ. nih.gov S-values for ⁴⁷Sc are available in published MIRD pamphlets. nih.gov
In pre-clinical studies involving animal models, biodistribution data is collected by administering a ⁴⁷Sc-labeled radiopharmaceutical and measuring its concentration in various organs and tissues over time. nih.gov This data is then used to calculate the residence time of the radionuclide in each source organ, a key parameter for the MIRD calculation. aapm.org For instance, in a study using ⁴⁷Sc-DOTMP for bone targeting, the absorbed doses to human organs were estimated by extrapolating biodistribution data from mice using the MIRD schema. nih.gov The highest absorbed doses were estimated for the bone, red marrow, and large intestine. nih.gov
The following table presents a comparison of the physical properties of Scandium-47 with other therapeutic radionuclides.
| Radionuclide | Half-life (days) | Mean β⁻ Energy (keV) | Max β⁻ Energy (keV) | Gamma Ray Energy (keV) (Abundance) |
| This compound | 3.35 | 162 | 600 | 159 (68.3%) |
| Lutetium-177 (B1209992) | 6.73 | 134 | 497 | 113 (6.4%), 208 (11%) |
| Yttrium-90 | 2.67 | 935 | 2280 | - |
This table is based on data from multiple sources. researchgate.netnih.gov
Microdosimetry and nanodosimetry are specialized fields that study the stochastic nature of energy deposition by ionizing radiation at the cellular and subcellular levels. nih.gov These investigations are critical for understanding the biological effectiveness of radionuclides like ⁴⁷Sc, as the macroscopic concept of absorbed dose does not fully capture the heterogeneity of energy deposition on a microscopic scale. iaea.org
For beta emitters like ⁴⁷Sc, the energy deposition is characterized by the track structure of the emitted electrons. Nanodosimetry aims to measure the frequency of ionization clusters in volumes comparable to the size of DNA segments. nih.gov The formation of these clusters is believed to be a key trigger for complex and difficult-to-repair DNA damage, which is a primary driver of cell killing in radionuclide therapy. nih.govnasa.gov While specific experimental microdosimetry and nanodosimetry studies on ⁴⁷Sc are not extensively reported, theoretical models and Monte Carlo simulations can be used to predict the ionization cluster size distributions for its beta spectrum. This information can provide insights into the expected radiobiological effectiveness of ⁴⁷Sc compared to other beta emitters.
Computational models, particularly those based on the Monte Carlo method, offer a more sophisticated approach to dose estimation in pre-clinical animal models. biomedres.usbiomedres.us These models can simulate the transport of beta particles and photons emitted from ⁴⁷Sc through a detailed, three-dimensional representation of an animal's anatomy, often derived from high-resolution imaging modalities like CT or MRI. nih.gov
Software packages such as Geant4 Application for Emission Tomography (GATE) are increasingly being used for voxel-based dosimetry in pre-clinical research. nih.gov This approach allows for the calculation of absorbed dose on a voxel-by-voxel basis, providing a much more detailed and patient-specific dose distribution compared to the organ-level estimates of the MIRD schema. nih.gov By creating a voxelized phantom from an animal's CT scan and a voxelized source from its PET or SPECT images, researchers can perform highly accurate and personalized dosimetry for ⁴⁷Sc-labeled radiopharmaceuticals. nih.gov This level of detail is crucial for understanding dose heterogeneity within tumors and for accurately correlating dose with observed biological effects.
A preclinical study comparing ⁴⁷Sc-folate with its ¹⁷⁷Lu and ⁹⁰Y counterparts calculated the mean absorbed doses to tumors and kidneys in mice. To achieve a similar therapeutic effect, the required injected activity of ⁴⁷Sc-folate was slightly higher than that of ¹⁷⁷Lu-folate due to their different half-lives. researchgate.net
| Radiopharmaceutical | Mean Tumor Absorbed Dose (Gy/MBq) | Mean Kidney Absorbed Dose (Gy/MBq) |
| ⁴⁷Sc-folate | 1.7 | 1.8 |
| ¹⁷⁷Lu-folate | 2.1 | 2.3 |
| ⁹⁰Y-folate | 4.3 | 4.4 |
This data is derived from a preclinical study in mice with IGROV-1 tumors. researchgate.net
Radiobiological Effects at Cellular and Subcellular Levels
The therapeutic efficacy of ⁴⁷Sc is ultimately determined by the radiobiological effects of its beta emissions at the cellular and subcellular levels. These effects are primarily initiated by damage to critical cellular components, most notably DNA.
The beta particles emitted by ⁴⁷Sc can cause DNA damage through both direct and indirect mechanisms. youtube.com Direct damage occurs when a beta particle directly ionizes the DNA molecule, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov Indirect damage, which is the predominant mechanism for beta emitters, results from the interaction of beta particles with water molecules in the cell, generating highly reactive free radicals that can then diffuse to and damage the DNA. youtube.com
The types of DNA damage induced by low-linear energy transfer (LET) radiation, such as the beta particles from ⁴⁷Sc, are typically less complex than those caused by high-LET radiation like alpha particles. nih.gov However, the accumulation of SSBs and the induction of DSBs are sufficient to trigger cellular responses that can lead to cell death. nih.gov In response to this damage, cells activate a complex network of DNA damage response and repair pathways. nih.gov For the types of lesions induced by beta emitters, the primary repair mechanisms include base excision repair (BER) for damaged bases and SSBs, and non-homologous end joining (NHEJ) and homologous recombination repair (HRR) for DSBs. nih.gov The efficiency of these repair pathways can significantly influence the sensitivity of cancer cells to ⁴⁷Sc-based radionuclide therapy.
DNA damage induced by ⁴⁷Sc can trigger cell cycle checkpoints, which are cellular surveillance mechanisms that halt the progression of the cell cycle to allow time for DNA repair. science.gov If the damage is too severe to be repaired, the cell may be directed to undergo programmed cell death, or apoptosis. vivantechnologies.complos.org
Pre-clinical studies with ⁴⁷Sc-labeled radiopharmaceuticals have demonstrated their therapeutic potential, which is a direct consequence of these cellular processes. For example, treatment of tumor-bearing mice with a ⁴⁷Sc-labeled folate conjugate resulted in a significant delay in tumor growth and an increase in survival time compared to untreated controls. nih.gov Similarly, a study comparing ⁴⁷Sc-folate, ¹⁷⁷Lu-folate, and ⁹⁰Y-folate in an ovarian cancer cell line showed a dose-dependent reduction in cell viability for all three radioconjugates. nih.gov These findings strongly suggest that ⁴⁷Sc induces cell cycle arrest and apoptosis in targeted cancer cells. While specific studies detailing the precise phases of cell cycle arrest or the specific apoptotic pathways activated by ⁴⁷Sc are not yet widely available, the observed anti-tumor effects in preclinical models are consistent with these fundamental radiobiological principles.
Bystander Effects and Abscopal Effects in Pre-clinical Models
In the context of targeted radionuclide therapy, non-targeted effects such as the bystander effect and the abscopal effect are phenomena of significant radiobiological interest. The bystander effect describes the induction of biological effects in cells that are not directly irradiated but are in proximity to targeted cells. The abscopal effect refers to a systemic anti-tumor response at sites distant from the primary irradiated tumor volume.
For this compound (⁴⁷Sc), a medium-energy beta emitter, the "cross-fire" effect is an inherent characteristic of its emissions. The beta particles emitted by ⁴⁷Sc have a tissue penetration range sufficient to irradiate nearby tumor cells that may not have been directly targeted by the radiopharmaceutical. This cross-fire irradiation is a key mechanism contributing to therapeutic efficacy in larger or heterogeneous tumors and can be considered a form of the bystander effect.
Direct preclinical investigations specifically designed to isolate and characterize the molecular signaling pathways of ⁴⁷Sc-induced bystander effects are not extensively documented in current literature. Similarly, while the abscopal effect is known to be an immune-mediated phenomenon triggered by localized radiotherapy, dedicated preclinical studies to demonstrate and optimize this effect using ⁴⁷Sc are still an emerging area of research. However, it is hypothesized that, like other forms of radiotherapy, the localized cell killing and antigen release caused by ⁴⁷Sc could potentially stimulate a systemic anti-tumor immune response, leading to abscopal effects. The development of preclinical models to investigate these non-targeted effects is crucial for fully understanding the radiobiological impact of ⁴⁷Sc therapy.
Targeted Radionuclide Therapy Concepts with this compound
This compound is a highly promising radionuclide for targeted radionuclide therapy due to its favorable decay characteristics. nih.gov It has a half-life of 3.35 days and emits medium-energy β⁻ particles, which are suitable for treating small tumors and metastases. nih.govnih.gov A significant advantage of ⁴⁷Sc is its role within a "theranostic" paradigm. It forms a matched radionuclide pair with the positron-emitting isotopes Scandium-43 (⁴³Sc) and Scandium-44 (⁴⁴Sc). researchgate.netnih.gov This allows for the use of chemically identical radiopharmaceuticals for both pre-therapeutic diagnostic imaging with Positron Emission Tomography (PET) and subsequent therapy with ⁴⁷Sc. This approach ensures that the diagnostic images accurately predict the biodistribution and dosimetry of the therapeutic agent. mdpi.com
Furthermore, the decay of ⁴⁷Sc includes the emission of a 159 keV gamma-ray, which is ideal for quantitative post-therapy imaging using Single-Photon Emission Computed Tomography (SPECT), allowing for verification of the treatment delivery and dosimetry calculations. researchgate.net Preclinical studies have demonstrated the efficacy of ⁴⁷Sc-labeled radiopharmaceuticals, such as DOTA-folate, in significantly delaying tumor growth and improving survival in animal models. researchgate.net
Energy Deposition Profiles and Linear Energy Transfer (LET) Characteristics
The therapeutic effect of this compound is derived from the energy deposited by its beta (β⁻) particle emissions. As a medium-energy beta emitter, its energy deposition is characterized by a relatively low linear energy transfer (LET), which describes the average energy transferred to the surrounding tissue per unit length of the particle's track. Low-LET radiation, such as beta particles, causes more sparsely distributed ionization events compared to high-LET radiation like alpha particles.
The β⁻ particles from ⁴⁷Sc have an average energy of 162 keV and a maximum energy of 600 keV. prismap.eu This energy profile results in a tissue penetration range suitable for treating small to medium-sized tumor burdens. The energy deposition is not confined to a single cell but extends over several cell diameters, leading to the previously mentioned "cross-fire" effect. This is particularly advantageous in tumors with heterogeneous receptor expression, as it allows for the irradiation of antigen-negative tumor cells adjacent to targeted cells. The low-LET nature of ⁴⁷Sc's beta particles is comparable to that of Lutetium-177, another widely used therapeutic radionuclide. nih.gov
| Property | Value | Reference |
|---|---|---|
| Half-life (T½) | 3.35 days | nih.gov |
| Decay Mode | β⁻ (100%) | researchgate.net |
| Average β⁻ Energy (Eβ avg) | 162 keV | prismap.eu |
| Maximum β⁻ Energy (Eβ max) | 600 keV | prismap.eu |
| Primary Gamma Photon Energy (Eγ) | 159.4 keV | prismap.eu |
| Gamma Intensity | 68.3% |
Optimization of Radiotherapeutic Strategies in Pre-clinical Settings
Optimization of targeted radionuclide therapy with ⁴⁷Sc in preclinical models involves several key strategies, primarily focusing on the selection of appropriate targeting vectors and the determination of effective therapeutic activities, often through comparative studies with established radionuclides.
A crucial aspect of optimization is matching the physical half-life of ⁴⁷Sc (3.35 days) with the biological half-life of the targeting molecule. nih.govnih.gov Its relatively short half-life is particularly suitable for small molecules and peptides that exhibit rapid tumor uptake and clearance from non-target tissues. nih.gov Preclinical studies have successfully utilized DOTA-folate conjugates labeled with ⁴⁷Sc for targeting folate receptor-positive tumors, such as KB and IGROV-1 human tumor xenografts in mice. nih.gov
Comparative preclinical studies are essential for benchmarking the efficacy of ⁴⁷Sc. In a study using IGROV-1 ovarian cancer xenografts, ⁴⁷Sc-folate was compared with ¹⁷⁷Lu-folate and ⁹⁰Y-folate. nih.gov The study demonstrated that comparable tumor growth inhibition could be achieved when the administered activities were adjusted to deliver the same estimated absorbed tumor dose (~21 Gy). nih.gov This required activities of 12.5 MBq for ⁴⁷Sc-folate, 10 MBq for ¹⁷⁷Lu-folate, and 5 MBq for ⁹⁰Y-folate, highlighting the importance of dosimetry in optimizing treatment. nih.gov The median survival of mice treated with ⁴⁷Sc-folate increased to 39 days compared to 26 days in untreated controls. nih.gov
Another study using KB tumor-bearing mice showed that a 10 MBq administration of a ⁴⁷Sc-labeled DOTA-folate conjugate (cm10) resulted in a significantly delayed tumor growth and a more than 50% increase in survival time compared to controls. nih.gov The ability to use its diagnostic partner, ⁴⁴Sc, for pre-therapeutic PET imaging allows for patient-specific dosimetry and selection, further optimizing the therapeutic strategy before administration of ⁴⁷Sc. This theranostic approach is a cornerstone of personalizing and optimizing ⁴⁷Sc-based therapies.
| Treatment Group | Administered Activity (MBq) | Estimated Absorbed Tumor Dose (Gy) | Median Survival (Days) | Reference |
|---|---|---|---|---|
| Untreated Control | N/A | N/A | 26 | nih.gov |
| ⁴⁷Sc-folate | 12.5 | ~21 | 39 | nih.gov |
| ¹⁷⁷Lu-folate | 10 | ~21 | 43 | nih.gov |
| ⁹⁰Y-folate | 5 | ~21 | 41 | nih.gov |
Quality Control and Radiopharmaceutical Characterization of Scandium 47 Compounds
Radionuclidic Purity Assessment
Radionuclidic purity is defined as the proportion of the total radioactivity present as the desired radionuclide, ⁴⁷Sc. The presence of other radioisotopes can lead to inaccurate dosimetry calculations and unnecessary radiation dose to the patient. The European Pharmacopoeia recommends a minimum radionuclidic purity of 99.9% for radiolabeling solutions. iaea.org The production method significantly influences the level and nature of potential radionuclidic impurities. nih.gov For instance, ⁴⁷Sc produced via the ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc pathway can achieve a very high purity of >99.99%, whereas production through the ⁴⁷Ti(n,p)⁴⁷Sc reaction may result in lower purity levels. nih.gov Common radionuclidic impurities can include long-lived ⁴⁶Sc (Half-life: 83.8 days) and ⁴⁸Sc (Half-life: 43.7 hours). iaea.orgnih.gov
Gamma Spectrometry and High-Purity Germanium (HPGe) Detection
Gamma-ray spectrometry is the principal technique for determining the radionuclidic purity of a ⁴⁷Sc sample. nih.govekb.eg High-Purity Germanium (HPGe) detectors are favored for this purpose due to their excellent energy resolution, which allows for the precise identification and quantification of different gamma-emitting radionuclides, even when their energy peaks are close together. d-nb.infoosti.gov
The analysis involves measuring the gamma-ray spectrum of the ⁴⁷Sc product. ⁴⁷Sc is identified by its characteristic and most abundant gamma-ray emission at an energy of 159.4 keV. snmjournals.orgprismap.eu The spectrum is then scrutinized for the presence of gamma peaks corresponding to potential impurities. nih.govekb.eg For example, if ⁴⁷Sc is produced from a calcium target, the parent nuclide, Calcium-47 (⁴⁷Ca), will be detectable through its distinct gamma emissions at 489.2 keV, 807.9 keV, and 1297.1 keV until it is chemically separated. nih.govsnmjournals.org If a titanium target is used, the long-lived impurity Scandium-46 (⁴⁶Sc) is a common contaminant that must be quantified. nih.gov The activity of each identified radionuclide is calculated from its peak area, and the radionuclidic purity of ⁴⁷Sc is determined by expressing its activity as a percentage of the total activity of all radioisotopes detected. arxiv.org Studies have reported achieving radionuclidic purity of >99.98% for ⁴⁷Sc after chemical separation, as verified by HPGe spectrometry. ekb.eg
| Radionuclide | Half-Life | Principal Gamma Emissions (keV) |
| Scandium-47 (⁴⁷Sc) | 3.35 days | 159.4 (68.3%) |
| Scandium-46 (⁴⁶Sc) | 83.8 days | 889.3 (100%), 1120.5 (100%) |
| Scandium-48 (⁴⁸Sc) | 43.7 hours | 983.5 (100%), 1037.5 (97.6%), 1312.1 (100%) |
| Calcium-47 (⁴⁷Ca) | 4.54 days | 489.2, 807.9, 1297.1 |
Table 1. Nuclear data for this compound and common radionuclidic impurities. Data sourced from iaea.orgnih.govprismap.euarxiv.org.
Half-Life Determination for Isotopic Identification
Measuring the radioactive half-life provides a robust method for confirming the identity of ⁴⁷Sc and distinguishing it from other radioisotopes. The accepted half-life of ⁴⁷Sc is approximately 3.35 days (80.4 hours). prismap.euiba-radiopharmasolutions.comresearchgate.net This physical constant is a unique characteristic of the radionuclide.
The procedure involves repeatedly measuring the activity of the ⁴⁷Sc sample over a period of time using a suitable detector, such as an HPGe spectrometer, and monitoring the decay of the 159.4 keV photopeak. arxiv.org The natural logarithm of the activity is then plotted against time. For a pure sample of ⁴⁷Sc, this plot will yield a straight line, the slope of which is used to calculate the experimental half-life. A significant deviation from the expected half-life of 3.35 days would indicate the presence of radionuclidic impurities with different half-lives, such as the longer-lived ⁴⁶Sc (83.8 days). iaea.org One study confirmed that the measured half-life of ⁴⁷Sc, using both HPGe spectroscopy and liquid scintillation counting, was in agreement with the currently evaluated value. arxiv.org
Radiochemical Purity Determination
Radiochemical purity refers to the fraction of the total radioactivity that is present in the desired chemical form. For ⁴⁷Sc radiopharmaceuticals, this means the percentage of ⁴⁷Sc that is successfully chelated or conjugated to the targeting molecule (e.g., a peptide or antibody). High radiochemical purity is essential to ensure that the radioactivity is delivered specifically to the target tissue and to minimize off-target effects from unbound ⁴⁷Sc. A radiochemical purity of greater than 95% is typically required for preclinical and clinical use. brieflands.commdpi.com
High-Performance Liquid Chromatography (HPLC) for Labeled Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of the components in a mixture. In the context of 47Sc radiopharmaceuticals, radio-HPLC is the gold standard for determining radiochemical purity. nih.govsnmjournals.org The system consists of an HPLC pump, an injector, a column (typically reversed-phase), a UV detector, and a radiometric detector connected in series.
The analysis separates the intact ⁴⁷Sc-labeled compound from potential impurities such as free (unbound) ⁴⁷Sc and products of radiolysis (damage to the compound caused by the radiation). nih.gov For example, the quality control of ⁴⁷Sc-DOTANOC involves using a reversed-phase C-18 column with a gradient mobile phase, such as a mixture of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid. nih.govrsc.org The labeled compound will have a characteristic retention time under specific chromatographic conditions. The radiometric detector measures the radioactivity of the eluate over time, producing a radiochromatogram. The radiochemical purity is calculated by integrating the area of the peak corresponding to the labeled compound and expressing it as a percentage of the total integrated area of all radioactive peaks in the chromatogram. Studies have reported achieving radiochemical purities of over 96% for compounds like ⁴⁷Sc-DOTANOC and ⁴⁷Sc-PSMA-617, as determined by HPLC. nih.govmdpi.comsnmjournals.org
| Compound | Column | Mobile Phase | Purity Reported |
| ⁴⁷Sc-DOTANOC | Reversed-Phase C18 | Gradient: Water/Acetonitrile with 0.1% TFA | >96% |
| ⁴⁷Sc-PSMA-617 | Reversed-Phase C18 | Ammonium Acetate Buffer | >95% |
| ¹⁵²Tb-DOTATOC | Jupiter™ Proteo 90 Å, C18 | Gradient: Water/Acetonitrile with 0.1% TFA | >97% |
Table 2. Examples of HPLC conditions for the analysis of radiolabeled compounds. Data sourced from nih.govrsc.orgsnmjournals.org. (Note: ¹⁵²Tb is a different radionuclide but uses a similar DOTA-based compound, providing a relevant example of HPLC methodology).
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC), including its variant Instant Thin-Layer Chromatography (ITLC), is a widely used, rapid, and cost-effective method for assessing radiochemical purity. d-nb.infobrieflands.com This technique involves spotting the radiopharmaceutical sample onto a stationary phase (e.g., silica (B1680970) gel or paper strips) and developing it with a suitable mobile phase. brieflands.comnih.gov
The separation is based on the differential partitioning of the components between the stationary and mobile phases. The choice of mobile phase is critical. For instance, in a system using a solution of Diethylenetriaminepentaacetic acid (DTPA) as the mobile phase, free ⁴⁷Sc³⁺ ions are chelated by the DTPA and migrate with the solvent front (Retention factor, Rf ≈ 0.7-1.0), while the larger, labeled radiopharmaceutical remains at the point of application (Rf ≈ 0.0-0.2). brieflands.com After development, the distribution of radioactivity on the strip is measured using a TLC scanner or by cutting the strip into sections and counting them in a gamma counter. eanm.org The radiochemical purity is then calculated as the percentage of activity at the Rf corresponding to the labeled compound. This method has been successfully used to confirm the radiochemical purity of various compounds, including ⁴⁷Sc-PSMA-617 (>95%) and ⁴⁶Sc-labeled dendrimers (>95%). brieflands.commdpi.com
| Labeled Compound | Stationary Phase | Mobile Phase | Rf (Labeled Compound) | Rf (Free ⁴⁶Sc/⁴⁷Sc) |
| ⁴⁶Sc-PAMAM Dendrimer | Paper | 0.1 mM DTPA | ~0.2 | ~0.7 |
| ⁴⁷Sc-DOTATATE | ITLC-SG | 10% Ammonium Acetate:Methanol (1:1) | ~0.0 | ~1.0 |
| ⁴⁷Sc-PSMA-617 | iTLC | Not specified | Peak at solvent front | Peak at origin |
Table 3. Examples of TLC systems for determining the radiochemical purity of this compound compounds. Data sourced from brieflands.commdpi.comresearchgate.net.
Gel Electrophoresis and Size Exclusion Chromatography (SEC)
For large biomolecules such as monoclonal antibodies (mAbs), methods that separate based on size and structural integrity are essential. Size Exclusion Chromatography (SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are key techniques in this regard. researchgate.net
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic volume. An SEC-HPLC system is used to confirm the integrity of the radiolabeled antibody and to ensure that no significant aggregation or fragmentation has occurred during the labeling process. acs.orgnih.gov The radiolabeled antibody, being a large molecule, will elute from the column relatively quickly, while smaller species like unbound chelators or free ⁴⁷Sc will be retained longer. acs.org The radiochromatogram from the SEC column can be used to determine the percentage of radioactivity associated with the intact antibody, providing a measure of radiochemical purity and stability. researchgate.net
Gel Electrophoresis (SDS-PAGE) is used to assess the purity and molecular weight of the protein component of the radiopharmaceutical. researchgate.net By comparing the protein band of the conjugated antibody to the unconjugated antibody, one can check for any degradation or cross-linking. nih.gov Autoradiography of the gel can then be performed to confirm that the radioactivity co-localizes with the protein band of the intact antibody, verifying that the ⁴⁷Sc remains attached to the biomolecule under the denaturing conditions of the electrophoresis. researchgate.net These methods were used in the quality control of [⁴⁶Sc]Sc-DOTA-anti-CD20 to ensure the final product was stable and intact. researchgate.net
Specific Activity Determination Methodologies
Specific activity, a measure of the radioactivity per unit mass of a substance, is a critical parameter for radiopharmaceuticals. High specific activity is often desirable to achieve a therapeutic effect without administering a large mass of the compound. The determination of specific activity for ⁴⁷Sc compounds involves quantifying both the amount of ⁴⁷Sc radioactivity and the total mass of scandium.
Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a cornerstone for determining the radiochemical purity and specific activity of ⁴⁷Sc-labeled compounds. iaea.org This method separates the radiolabeled compound from unlabeled precursors and impurities. By integrating the radioactivity peak and comparing it to a standard curve of the non-radioactive compound, the mass of the labeled species can be determined, allowing for the calculation of specific activity. For instance, in the quality control of [⁴⁴Sc]Sc-PSMA-617, a related scandium isotope, radio-HPLC is used to ensure radiochemical purity is greater than 99%. thno.org
Thin-Layer Chromatography (TLC): Radio-TLC is another chromatographic method used to assess radiochemical purity. snmjournals.org While generally providing lower resolution than HPLC, it is a rapid and effective quality control tool.
Mass Spectrometry: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the total elemental concentration of scandium in a sample. This information, combined with the total radioactivity measured by a dose calibrator or gamma counter, allows for the calculation of specific activity.
Gamma Spectroscopy: This technique is used to identify and quantify the radionuclides present in a sample, ensuring radionuclide purity. iaea.org For ⁴⁷Sc, the characteristic gamma emission at 159 keV (68% abundance) is monitored. iaea.orgnih.govresearchgate.net This is crucial to identify and quantify any isotopic impurities, such as ⁴⁶Sc or ⁴⁸Sc, which can arise during production. researchgate.netosti.gov
The specific activity of ⁴⁷Sc produced can vary depending on the production method. For example, ⁴⁷Sc produced from the ⁴⁷Ti(n,p)⁴⁷Sc reaction has been reported with a specific activity of 2.60 mCi/mg Ti at the end of irradiation. iaea.org Another study reported a specific activity of 277 MBq/mg for a ⁴⁷Sc-radioconjugate. dntb.gov.ua
Sterility and Endotoxin (B1171834) Testing (for Research-Grade Materials)
For any material intended for in vivo research, ensuring sterility and controlling endotoxin levels is paramount to prevent adverse reactions.
Sterility Testing:
The goal of sterility testing is to confirm the absence of viable microorganisms. lucideon.com Standard methods, often adapted for radiopharmaceuticals, are employed:
Direct Inoculation: The test article is directly added to two types of growth media to detect both aerobic and anaerobic microorganisms. lucideon.comhylabs.co.il The samples are then incubated for a specified period, typically 14 days, and observed for any signs of microbial growth. hylabs.co.il
Membrane Filtration: This is the preferred method for many radiopharmaceuticals. The product is filtered through a sterile membrane, which is then placed into growth media. lucideon.comhylabs.co.il This method is particularly useful as it allows for the testing of larger volumes and can mitigate the antimicrobial properties of the radiopharmaceutical itself.
Given the short half-lives of some radiopharmaceuticals, rapid microbiological methods (RMMs) are gaining importance as they can significantly reduce the time to obtain results compared to traditional 14-day incubation periods. youthfilter.com
Endotoxin Testing:
Bacterial endotoxins are fever-inducing substances (pyrogens) that are components of the cell walls of gram-negative bacteria. hylabs.co.ilwakopyrostar.com Their presence in parenteral products must be strictly controlled. The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying bacterial endotoxins. wakopyrostar.com Several variations of the LAL test are available:
Gel-Clot Assay: A qualitative method where the formation of a gel clot indicates the presence of endotoxins. hylabs.co.il It is considered a "gold standard" in pharmacopeial monographs. hylabs.co.il
Kinetic Turbidimetric Assay: A quantitative method that measures the change in turbidity over time as the clot forms. hylabs.co.il
Kinetic Chromogenic Assay: A quantitative colorimetric assay that measures the change in color of the sample-LAL mixture. hylabs.co.il
For radiopharmaceuticals, the United States Pharmacopeia (USP) has specific endotoxin limits. wakopyrostar.com It is important to note that components in radiopharmaceutical formulations, such as chelating agents, can interfere with the LAL test, potentially causing false-negative results. wakopyrostar.com Therefore, assay validation is a critical step.
Stability Studies of Labeled Compounds In Vitro
In vitro stability studies are essential to ensure that the ⁴⁷Sc-labeled compound remains intact from the time of preparation until its intended use. These studies assess the radiochemical stability of the complex under various conditions.
The stability of the radiolabeled compound is typically evaluated in solutions that mimic physiological conditions, such as:
Saline: To assess stability in a simple isotonic environment. nih.gov
Phosphate-Buffered Saline (PBS): To evaluate stability at a physiological pH. wustl.edu
Human Serum or Mouse Serum: To determine the stability in the presence of proteins and other biological molecules. thno.orgwustl.edu
The stability is assessed by measuring the radiochemical purity at various time points using methods like radio-HPLC or radio-TLC. A high radiochemical purity over time indicates a stable compound.
Research Findings on the In Vitro Stability of ⁴⁷Sc Compounds:
[⁴⁷Sc]Sc-PSMA-617: Studies have shown that [⁴³Sc/⁴⁷Sc]Sc-PSMA-617 exhibits high stability, with greater than 95% stability at 168 hours in PBS, human serum, and mouse serum. wustl.edu Another study on the related [⁴⁴Sc]Sc-PSMA-617 showed high stability (>95%) in serum for 24 hours. thno.org
[⁴⁷Sc]Sc-DOTATOC: The in vitro stability of [⁴⁷Sc]Sc-DOTANOC was found to be comparable to the clinically used [¹⁷⁷Lu]Lu-DOTATATE. osti.gov
⁴⁷Sc-DOTMP: The ⁴⁶Sc-DOTMP complex, a surrogate for the ⁴⁷Sc complex, was found to have a radiochemical purity of about 93% and was stable in vitro at room temperature for 48 hours. nih.gov
Acyclic Polyamino-Polycarboxylate Ligands: Complexes of ⁴⁶Sc with DTPA and EGTA were found to be stable in PBS buffer over the course of the experiment. nih.gov In isotonic NaCl solution, all synthesized ⁴⁶Sc-complexes, including those with DTPA and EGTA, showed high stability, with over 96% of the ⁴⁶Sc remaining in complexed form after 120 hours. nih.gov
Interactive Data Table: In Vitro Stability of Various this compound Labeled Compounds
| Compound | Medium | Time Point(s) | Radiochemical Purity/Stability | Citation(s) |
| [⁴³Sc/⁴⁷Sc]Sc-PSMA-617 | PBS, Human Serum, Mouse Serum | 168 hours | > 95% | wustl.edu |
| [⁴⁴Sc]Sc-PSMA-617 | Serum | 24 hours | > 95% | thno.org |
| ⁴⁶Sc-DTPA | PBS Buffer | 120 hours | Stable | nih.gov |
| 46Sc-EGTA | PBS Buffer | 120 hours | Stable | nih.gov |
| ⁴⁶Sc-Complexes (general) | Isotonic NaCl | 120 hours | > 96% | nih.gov |
| ⁴⁶Sc-DOTMP | Room Temperature | 48 hours | ~93% | nih.gov |
Instrumentation and Methodological Advancements in Scandium 47 Research
Detector Technologies for Scandium-47 Emission Detection
The primary radiation of interest for imaging ⁴⁷Sc is its 159.4 keV gamma ray prismap.euresearchgate.netnih.goviaea.org. Various detector technologies are employed to efficiently capture and characterize this emission, each offering distinct advantages.
Scintillation detectors convert incident gamma radiation into light pulses, which are then detected and converted into electrical signals.
Sodium Iodide activated with Thallium [NaI(Tl)] Detectors: These are widely used in nuclear medicine due to their high detection efficiency and cost-effectiveness. NaI(Tl) detectors are capable of detecting the 159.4 keV gamma rays of ⁴⁷Sc, enabling SPECT imaging and general radioisotope counting nih.govsnmjournals.orgrsna.org. Their energy resolution, while not as fine as semiconductor detectors, is generally sufficient for SPECT imaging of ⁴⁷Sc, allowing for visualization of radiopharmaceutical distribution in preclinical models snmjournals.orgsnmjournals.org.
Lanthanum Bromide activated with Cerium [LaBr₃(Ce)] Detectors: LaBr₃(Ce) scintillators offer superior energy resolution and faster timing characteristics compared to NaI(Tl) detectors prismap.euluxiumsolutions.com. These improved properties can lead to enhanced spatial resolution and reduced image artifacts from scattered radiation in SPECT imaging of ⁴⁷Sc. While specific studies detailing LaBr₃(Ce) performance for ⁴⁷Sc are emerging, their inherent advantages make them promising for high-resolution imaging applications.
Lutetium Oxyorthosilicate [LSO] and Lutetium Yttrium Oxyorthosilicate [LYSO] Detectors: These cerium-doped lutetium silicate (B1173343) scintillators are predominantly used in Positron Emission Tomography (PET) scanners due to their excellent light output, fast timing, and high stopping power. While ⁴⁷Sc is not a positron emitter, the high detection efficiency and good energy resolution of LSO/LYSO could potentially be leveraged in specialized SPECT systems or hybrid imaging devices designed for isotopes with gamma emissions in this energy range.
Solid-state detectors, typically semiconductor-based, offer improved energy resolution and can operate at room temperature, making them attractive for various nuclear medicine applications.
High-Purity Germanium (HPGe) Detectors: HPGe detectors provide exceptionally high energy resolution, enabling precise spectral analysis and accurate identification of radionuclidic impurities. They are frequently used in quality control and characterization of radiopharmaceuticals, including ⁴⁷Sc, to ensure high radionuclidic purity nih.govnih.goviaea.orgsnmjournals.org. However, their requirement for cryogenic cooling limits their use in imaging systems.
Cadmium Zinc Telluride (CZT) Detectors: CZT detectors are room-temperature semiconductor detectors that offer a good balance of energy resolution and portability. Their ability to provide sharp spectral peaks at the 159.4 keV energy of ⁴⁷Sc makes them suitable for compact SPECT systems or specialized imaging probes, potentially improving spatial resolution and spectral accuracy in ⁴⁷Sc imaging.
Imaging System Optimization for this compound (Pre-clinical)
Optimizing imaging systems is crucial for obtaining high-quality data from ⁴⁷Sc-labeled radiopharmaceuticals in preclinical studies, aiding in biodistribution analysis, therapeutic efficacy assessment, and dosimetry.
Conventional gamma cameras, adapted for SPECT imaging, can be utilized for ⁴⁷Sc. Methodological advancements focus on enhancing spatial resolution and sensitivity. This includes:
Collimator Design: Employing high-resolution collimators can improve the spatial resolution of SPECT images, allowing for clearer visualization of small structures and lesions. Conversely, higher sensitivity collimators can reduce imaging times or allow for lower injected activities.
Reconstruction Algorithms: Advanced iterative reconstruction algorithms, incorporating scatter correction and point spread function (PSF) modeling, can significantly improve image quality and quantitative accuracy for ⁴⁷Sc SPECT imaging nih.govsnmjournals.orgmdpi.comresearchgate.net. Studies have indicated that the SPECT imaging resolution for ⁴⁷Sc can be comparable to that of ¹⁷⁷Lu snmjournals.org.
It is critical to note that this compound (⁴⁷Sc) is a beta-minus emitter and does not decay via positron emission. prismap.euresearchgate.netontosight.aimdpi.comnih.gov. Therefore, PET (Positron Emission Tomography) scanner configurations designed for positron detection are not applicable for imaging ⁴⁷Sc. The prompt's mention of "Positron Branch Utilization" is not relevant to ⁴⁷Sc itself. Other scandium isotopes, such as ⁴³Sc and ⁴⁴Sc, are positron emitters and are suitable for PET imaging, often forming theranostic pairs with ⁴⁷Sc snmjournals.orgmdpi.commdpi.comnih.govmdpi.comresearchgate.netoup.com. For ⁴⁷Sc, imaging is exclusively performed using SPECT or planar gamma imaging techniques.
Dedicated small animal SPECT systems are indispensable tools for preclinical research involving ⁴⁷Sc. These specialized scanners are designed to provide high-resolution imaging of rodents and other small animal models, enabling detailed studies of radiopharmaceutical biodistribution, pharmacokinetics, and target engagement. For example, research has utilized dedicated small-animal SPECT cameras to visualize the uptake of ⁴⁷Sc-labeled compounds in tumor-bearing mice, correlating imaging findings with therapeutic outcomes nih.govsnmjournals.org. These platforms are instrumental in validating the efficacy and optimizing the use of ⁴⁷Sc-based theranostic agents before their potential clinical application.
This compound Decay Properties Relevant to Instrumentation
| Property | Value | Notes |
| Half-life | 3.35 days | Suitable for targeted therapy and imaging studies. |
| Primary Beta Emission | β⁻ (100% branching) | Beta particles deposit energy locally for therapeutic effect. |
| Average Beta Energy | 162 keV | Contributes to therapeutic dose deposition. |
| Primary Gamma Emission | 159.4 keV (68.3% intensity) | Key emission for SPECT imaging. |
| Other Gamma Emissions | 237.0 keV (1.2%), 377.7 keV (4.1%) | Lower intensity gammas that may require spectral filtering. |
| PET Suitability | Not applicable | Does not emit positrons. |
Mentioned Compound Names:
this compound (⁴⁷Sc)
Sodium Iodide activated with Thallium [NaI(Tl)]
Lanthanum Bromide activated with Cerium [LaBr₃(Ce)]
Lutetium Oxyorthosilicate [LSO]
Lutetium Yttrium Oxyorthosilicate [LYSO]
High-Purity Germanium (HPGe)
Cadmium Zinc Telluride (CZT)
Lutetium-177 (B1209992) (¹⁷⁷Lu)
Yttrium-90 (⁹⁰Y)
Technetium-99m (⁹⁹mTc)
Gallium-68 (B1239309) (⁶⁸Ga)
Scandium-43 (⁴³Sc)
Scandium-44 (⁴⁴Sc)
Scandium-46 (⁴⁶Sc)
Scandium-48 (⁴⁸Sc)
Titanium-47 (⁴⁷Ti)
Calcium-46 (B576841) (⁴⁶Ca)
Calcium-47 (⁴⁷Ca)
Automated Synthesis Modules and Radiochemistry Systems
The efficient and safe handling of radionuclides like this compound relies heavily on automated synthesis modules and advanced radiochemistry systems. These systems are designed to minimize manual intervention, thereby reducing radiation exposure to personnel and ensuring consistent product quality and high radiochemical purity.
This compound can be produced through various nuclear reactions, including cyclotron-based methods (e.g., from titanium targets) and reactor-based methods (e.g., from calcium targets) nih.govmdpi.comfrontiersin.orgmdpi.comnih.govbamsjournal.commdpi.comnih.govresearchgate.net. Following production, the separation and purification of ⁴⁷Sc from target materials and potential impurities are critical steps. Techniques such as extraction chromatography and ion-exchange chromatography, often employing resins like DGA (DGA resin) or SCX (strong cation exchange resin), are commonly utilized nih.govmdpi.comnih.govnih.govresearchgate.netnih.govacs.org. These separation processes are increasingly being integrated into semi-automated or fully automated workflows. For instance, optimized chemical isolation protocols have been developed to recover ⁴⁷Sc with high yields and purity in small volumes, suitable for direct radiolabeling nih.govresearchgate.net.
The subsequent radiolabeling of targeting vectors with ⁴⁷Sc, such as DOTA-conjugated peptides or small molecules like PSMA-617, is a key step in preparing radiopharmaceuticals. While dedicated commercial automated synthesis modules specifically for ⁴⁷Sc are still evolving, the general trend in radiopharmaceutical development is towards automation to meet Good Manufacturing Practice (GMP) requirements and enhance efficiency mdpi.comresearchgate.netnih.goviaea.org. These automated systems typically involve pre-assembled disposable synthesis kits containing reagents and cartridges, allowing for multiple syntheses without opening a hot cell between runs researchgate.net. The development of robust and reproducible automated radiolabeling protocols is essential for the routine clinical application of ⁴⁷Sc-based radiotherapeutics.
Table 8.3.1: this compound Production and Purification Yields
| Production/Purification Method | Yield (%) | Specific Activity Achieved (MBq/nmol) | Notes | Source |
| DGA resin purification (for small batches) | >90% | Excellent (<185 MBq batches) | High radionuclidic purity | researchgate.net |
| DGA + SCX chromatography | 94.8 ± 2.1% | Not specified | Elution with 4.8 M NaCl/0.1 M HCl solution for labeling purposes | nih.gov |
| DGA + SCX chromatography (from ⁴⁷Ca/⁴⁷Sc generator) | ~80% in 10 min | Suitable for direct radiolabeling | Separation from ⁴⁷Ca, yielding a small volume suitable for labeling | nih.govsnmjournals.org |
| Optimized chemical isolation (e.g., from Ti targets) | Up to 1.5 GBq recovered | High radionuclidic purity (>99.99%) | Formulated in a small volume (~700 μL) | nih.gov |
| Radiolabeling of DOTANOC with ⁴⁷Sc | >96% | Up to 13 MBq/nmol | High radiochemical purity achieved | nih.govnih.govsnmjournals.org |
Data Processing and Image Reconstruction Software Development for Research
The successful application of this compound in preclinical and clinical research is significantly supported by advancements in data processing and image reconstruction software. These tools are vital for visualizing the distribution of ⁴⁷Sc-labeled compounds within biological systems, quantifying uptake, and performing dosimetry calculations.
This compound's decay characteristics, particularly its 159 keV gamma emission, make it well-suited for Single Photon Emission Computed Tomography (SPECT) imaging nih.govnih.govsnmjournals.organsto.gov.auprismap.eu. Preclinical studies frequently employ SPECT/CT systems to obtain high-resolution images that allow for the visualization of radiotracer uptake in target tissues, such as tumors, as well as in organs of clearance like the kidneys nih.govmdpi.comnih.govnih.govsnmjournals.org.
Several software packages play crucial roles in the analysis of ⁴⁷Sc imaging data:
VivoQuant: This software is widely used for the coregistration of SPECT and CT data, enabling the precise overlay of functional and anatomical information. It facilitates the drawing of Regions of Interest (ROIs) around tumors and normal tissues, allowing for quantitative analysis of radiotracer uptake and biodistribution nih.govmdpi.comnih.gov.
MATLAB: This versatile computational software is employed for complex data analysis, including the processing of biodistribution data. Researchers utilize MATLAB, often in conjunction with dosimetry tools like MIRDOSE, to perform non-linear regression analysis for calculating residence times and cumulated activities in various organs, which are essential for absorbed dose estimations nih.gov.
InVivoScope: This software is used for the post-processing of fused SPECT/CT datasets, aiding in the comprehensive analysis of imaging experiments snmjournals.org.
OLINDA/RADAR: These software tools are specifically designed for internal dose estimation. They utilize biodistribution data (e.g., cumulated activities) to calculate the absorbed radiation dose to specific organs and tissues, which is fundamental for evaluating the therapeutic efficacy and potential toxicity of ⁴⁷Sc-based radiopharmaceuticals epj-conferences.org.
Advancements in image reconstruction, such as the development of GPU-accelerated systems, are also contributing to faster and more efficient processing of tomographic data, allowing for quicker analysis of research findings scanco.ch. The integration of these software tools enables researchers to derive detailed insights into the pharmacokinetics, biodistribution, and therapeutic potential of this compound-labeled agents.
Table 8.4.1: Software Applications in this compound Research
| Software Name | Primary Function in ⁴⁷Sc Research | Key Applications / Features | Example Research Context |
| VivoQuant | SPECT/CT Image Processing and Analysis | Coregistration of SPECT and CT data, ROI definition, quantitative uptake analysis, biodistribution assessment. | Analyzing SPECT/CT images of ⁴⁷Sc-PSMA-617 in tumor xenografts nih.govmdpi.com; visualizing uptake of ⁴⁷Sc-DOTANOC in tumor-bearing mice nih.gov. |
| MATLAB | Data Analysis and Dosimetry Calculations | Non-linear regression for biodistribution data, calculation of residence times and cumulated activities, dose estimation. | Extrapolating animal biodistribution data to estimate human absorbed doses using MIRDOSE nih.gov. |
| InVivoScope | Image Processing and Analysis | Post-processing of fused SPECT/CT datasets for detailed imaging analysis. | Analyzing fused SPECT/CT images of ⁴⁷Sc-cm10 in preclinical studies snmjournals.org. |
| OLINDA/RADAR | Internal Radiation Dose Estimation | Calculation of absorbed doses to target tissues and organs based on biodistribution data and MIRD methodology. | Evaluating the efficacy and quality of ⁴⁷Sc radiopharmaceuticals by determining absorbed doses to target tissues epj-conferences.org. |
| MIRDOSE | Absorbed Dose Calculation | Used in conjunction with MATLAB for estimating human absorbed doses from biodistribution data. | Estimating absorbed doses to human organs from ⁴⁷Sc-labeled nanoparticles based on animal biodistribution data nih.gov. |
Comparative Analyses and Synergistic Research with Scandium 47
Combination Strategies with Chemotherapeutic Agents (Pre-clinical)
Scandium-47 (⁴⁷Sc) is a beta-emitting radionuclide that holds significant promise for targeted radionuclide therapy (TRT) due to its favorable decay characteristics, including a beta particle emission suitable for therapeutic applications and gamma emissions allowing for SPECT imaging researchgate.netrsc.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govsemmelweis.huiaea.orgresearchgate.net. As a component of theranostic pairs, often with Scandium-44 (⁴⁴Sc), ⁴⁷Sc is being investigated for its potential to deliver targeted radiation to cancer cells, typically when conjugated to specific targeting molecules like peptides or antibodies researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
The field of cancer treatment increasingly explores combination strategies to enhance therapeutic efficacy and overcome resistance mechanisms. Combining targeted radionuclide therapy with conventional chemotherapy is recognized as an emerging approach to achieve synergistic effects, as a single modality may not always be sufficient for optimal outcomes researchgate.netrsc.org. While general discussions highlight the potential for combining radionuclide therapy with chemotherapy as a future direction in cancer treatment researchgate.netnih.govmdpi-res.com, specific pre-clinical research detailing the combination of this compound with particular chemotherapeutic agents, including the identification of specific chemotherapeutic drugs used in conjunction with ⁴⁷Sc-labeled agents, the targeting molecules employed in such studies, and detailed experimental findings or data tables, were not identified in the available search results.
Therefore, due to the absence of specific pre-clinical data on combination strategies involving this compound and chemotherapeutic agents, detailed research findings and interactive data tables for this particular subsection cannot be generated at this time. Further pre-clinical investigations are required to explore and define these specific combination approaches.
Future Directions and Emerging Research Avenues for Scandium 47
Development of Novel Production Pathways
A consistent and high-purity supply of ⁴⁷Sc is paramount for widespread preclinical and clinical research. While established production routes exist, ongoing research is focused on developing more efficient and cost-effective pathways.
Currently, ⁴⁷Sc can be produced via several nuclear reactions using reactors, cyclotrons, or electron linear accelerators. nih.govresearchgate.net Common methods include the neutron irradiation of enriched calcium-46 (B576841) (⁴⁶Ca) targets, which produces ⁴⁷Ca that then decays to ⁴⁷Sc, and the irradiation of titanium (Ti) targets. nih.govbrieflands.com The ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc reaction, while capable of producing high-purity ⁴⁷Sc, is hampered by the extremely low natural abundance (0.004%) and high cost of enriched ⁴⁶Ca. nih.govnih.gov
To overcome these limitations, researchers are exploring alternative and more accessible production routes:
Titanium-based Production: Fast neutron irradiation of enriched ⁴⁷Ti via the ⁴⁷Ti(n,p)⁴⁷Sc reaction is a feasible alternative. nih.gov Additionally, photonuclear production using the ⁴⁸Ti(γ,p)⁴⁷Sc reaction with electron linear accelerators is being developed, which is attractive for producing high radio-purity ⁴⁷Sc. mdpi.comiaea.org Challenges remain in scaling up production and optimizing the separation of ⁴⁷Sc from the titanium target material. nih.govoncologyradiotherapy.com
Vanadium-based Production: A promising and cost-effective approach involves the proton bombardment of natural vanadium (⁵¹V) targets. thno.org The ⁵¹V(p,p+α)⁴⁷Sc reaction uses the highly abundant ⁵¹V isotope (99.75% natural abundance), eliminating the need for expensive target enrichment. thno.org This method holds the potential for achieving high radionuclidic purity of ⁴⁷Sc. thno.org
Calcium Cyclotron Production: The ⁴⁸Ca(p,2n)⁴⁷Sc reaction using cyclotrons is another investigated pathway. iaea.orgiaea.org However, this can lead to the co-production of ⁴⁸Sc, affecting the radionuclidic purity. iaea.org
Generator Systems: The development of a ⁴⁷Ca/⁴⁷Sc generator system, analogous to the well-established ⁹⁹Mo/⁹⁹mTc generator, is a significant goal. nih.govnih.gov This would allow for the on-site separation of ⁴⁷Sc from its longer-lived parent, ⁴⁷Ca, providing a more accessible and regular supply. nih.govnih.gov However, the relatively short half-life of ⁴⁷Ca (4.5 days) presents logistical challenges for the generator's shelf-life. nih.gov
A summary of various production routes is presented in the table below.
| Production Route | Target Material | Accelerator/Reactor | Advantages | Challenges |
| ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Enriched ⁴⁶Ca | Nuclear Reactor | High radionuclidic purity | High cost and low abundance of ⁴⁶Ca |
| ⁴⁷Ti(n,p)⁴⁷Sc | Enriched ⁴⁷Ti | Nuclear Reactor (fast neutrons) | Feasible alternative to ⁴⁶Ca | Requires enriched target, separation optimization |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Enriched ⁴⁸Ti | Electron Linear Accelerator | High radio-purity | Small cross-section requires large targets |
| ⁵¹V(p,p+α)⁴⁷Sc | Natural Vanadium (⁵¹V) | Cyclotron | Cost-effective, no enrichment needed | Removal of co-produced radionuclides like ⁵¹Cr |
| ⁴⁸Ca(p,2n)⁴⁷Sc | Enriched ⁴⁸Ca | Cyclotron | Potential for high yield | Co-production of ⁴⁸Sc impurity |
Exploration of Advanced Chelation Chemistry and Linkers
The therapeutic efficacy of a ⁴⁷Sc-based radiopharmaceutical is critically dependent on the stability of the complex formed between the radioisotope and the targeting molecule. This is achieved through a chelator, a molecule that binds tightly to the scandium ion, which is in turn connected to the tumor-targeting vector via a linker.
The coordination chemistry of scandium, which typically exists in a trivalent state (Sc³⁺), makes it highly compatible with macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). prismap.euethz.ch DOTA and its analogues have been successfully used to label various targeting molecules, including peptides like PSMA-617 and DOTATATE, with scandium isotopes. prismap.eunih.gov The affinity of scandium for DOTA-based chelators is a significant advantage, as these systems are well-studied and already used in clinically approved radiopharmaceuticals for other isotopes like Lutetium-177 (B1209992). prismap.eu
Future research is focused on:
Novel Chelators: While DOTA is effective, the development of new chelating agents specifically optimized for scandium could lead to even greater in vivo stability, preventing the release of free ⁴⁷Sc which could accumulate in non-target tissues.
Application in Emerging Therapeutic Modalities (e.g., combination with immunotherapies in pre-clinical models)
The potential of ⁴⁷Sc extends beyond its use as a standalone therapy. A significant emerging research avenue is its combination with other cancer treatments, particularly immunotherapy. Radioimmunotherapy, the use of radiolabeled monoclonal antibodies, has already been proposed as a promising application for ⁴⁷Sc. researchgate.net
The rationale for combining targeted radionuclide therapy with immunotherapy is twofold. Firstly, the radiation delivered by ⁴⁷Sc can induce immunogenic cell death, releasing tumor-associated antigens and creating an in-situ vaccine effect. This can potentially turn a "cold" tumor (immunologically inactive) into a "hot" tumor, making it more susceptible to checkpoint inhibitors and other immunomodulatory agents. Secondly, immunotherapy can help to overcome resistance mechanisms to radiotherapy.
While preclinical studies specifically combining ⁴⁷Sc with immunotherapies are still in early stages, the concept is gaining traction. Studies with other radionuclides, such as the combination of ¹⁷⁷Lu-PSMA with immunotherapy, have shown clinical benefits and provide a strong rationale for exploring similar approaches with ⁴⁷Sc. researchgate.net Future preclinical models will be crucial to determine the optimal sequencing and timing of ⁴⁷Sc-based radiopharmaceuticals with various immunotherapies to maximize synergistic effects.
Advancements in Micro- and Nanodosimetry Techniques
Accurate dosimetry, the measurement of the absorbed radiation dose, is critical for predicting both the therapeutic efficacy and potential toxicity of radiopharmaceuticals. For ⁴⁷Sc, which emits beta particles, understanding energy deposition at the cellular and subcellular level (micro- and nanodosimetry) is particularly important.
Monte Carlo simulations are a key tool in this area. Geant4-based software like TOPAS is being used to model the radioactive decay and energy deposition of ⁴⁷Sc. logobook.ru These simulations allow for a detailed comparison of the dosimetric properties of ⁴⁷Sc with other clinically used radionuclides like Lutetium-177. logobook.ru
Recent dosimetric evaluations have yielded important insights:
Monte Carlo simulations suggest that ⁴⁷Sc may deposit less dose at the cellular scale (within 0.01 cm) but more dose on the macroscopic scale of a whole tumor (>1 cm) compared to ¹⁷⁷Lu. logobook.ru
At the cellular level, ⁴⁷Sc was shown to deposit 26.9-49.3% less dose than ¹⁷⁷Lu, with the difference decreasing as the source becomes less localized to internal cell compartments. logobook.ru
In spheres simulating micrometastases, the absorbed dose from ⁴⁷Sc is primarily due to its β⁻ emission (>99%). thno.org
Future advancements in this field will likely involve the integration of high-resolution biological data, such as spatial transcriptomics, into dosimetry models. mdpi.com This will allow for the simulation of radiation absorbed dose at the microscopic level with unprecedented detail, accounting for heterogeneous radiopharmaceutical uptake within tumors. mdpi.com Furthermore, the development of biophysical models like NanOx, which extend concepts from microdosimetry to nanodosimetry, will help predict cell survival based on the stochastic nature of radiation interactions at the nanometric scale.
Expansion of Pre-clinical Theranostic Research Concepts
The concept of "theranostics" involves using paired radionuclides of the same element—one for diagnosis and one for therapy. This approach ensures that the diagnostic and therapeutic agents have identical chemical properties and in vivo biodistribution. Scandium is uniquely positioned for this, with the positron-emitting isotopes ⁴³Sc and ⁴⁴Sc serving as diagnostic partners for the therapeutic ⁴⁷Sc. nih.govmdpi.com
A significant body of preclinical research is focused on developing and evaluating these "true" theranostic pairs. Key research includes:
⁴³Sc/⁴⁷Sc-PSMA-617: This pair is being investigated for prostate cancer. Preclinical studies have demonstrated the successful conjugation of both isotopes to the PSMA-617 targeting ligand and have shown specific uptake in PSMA-positive tumor models. prismap.eu
⁴³Sc/⁴⁷Sc-DOTATATE: This pair is being explored for neuroendocrine tumors. Studies have shown successful radiolabeling, and PET imaging with ⁴³Sc-DOTATATE has revealed specific uptake in tumors overexpressing the somatostatin (B550006) receptor 2 (SSTR2). nih.gov
⁴⁴Sc/⁴⁷Sc-DOTA-[Nle]-cCCK: A cholecystokinin (B1591339) (CCK) receptor-targeting analogue has been labeled with the ⁴⁴Sc/⁴⁷Sc pair to evaluate its diagnostic and therapeutic applicability. oncologyradiotherapy.com
The expansion of these concepts involves applying the scandium theranostic platform to a wider range of cancer targets and developing novel targeting molecules. The ability to perform pre-therapeutic imaging with a scandium PET agent allows for patient selection and accurate dosimetry calculations, paving the way for personalized radionuclide therapy with ⁴⁷Sc. nih.gov
Standardization of Pre-clinical Research Protocols and Quality Assurance
As research into ⁴⁷Sc and its diagnostic partners accelerates, the need for standardized methodologies becomes critical to ensure the reliability and comparability of data across different research institutions. This is a prerequisite for the eventual clinical translation and regulatory approval of scandium-based radiopharmaceuticals.
International bodies like the International Atomic Energy Agency (IAEA) are actively involved in fostering the development of standardized production and quality control procedures for emerging therapeutic radionuclides, including ⁴⁷Sc. iaea.org A recent comprehensive review has proposed standardized procedures for scandium-based radiopharmaceuticals, aiming to lay the groundwork for future European Pharmacopoeia (Ph. Eur.) monographs. nih.gov
Key areas for standardization include:
Production and Purification: Establishing unified protocols for target material processing and chemical separation to ensure consistent radionuclidic and chemical purity. mdpi.com
Quality Control: Defining standardized quality control tests for ⁴⁷Sc solutions and the final radiolabeled products, including parameters like radiochemical purity, specific activity, and stability. iaea.org
Preclinical Study Protocols: Providing guidance on the design and execution of in vitro and in vivo preclinical studies to characterize the safety, efficacy, and quality of new ⁴⁷Sc-radiopharmaceuticals. iaea.org
The establishment of these standards will facilitate multicenter studies, streamline the regulatory review process, and ultimately accelerate the clinical development of promising ⁴⁷Sc-based theranostic agents. nih.gov
Conclusion
Summary of Scandium-47's Research Potential
This compound holds considerable research potential as a therapeutic radionuclide. Its favorable decay characteristics, including medium-energy beta emission for therapy and gamma emission for SPECT imaging, make it an ideal candidate for theranostics. Its chemical similarity to other established radiometals allows for the use of proven chelation chemistry, facilitating the development of new targeted radiopharmaceuticals. nih.gov Preclinical studies have consistently demonstrated its therapeutic efficacy and imaging capabilities. mdpi.comsunway.edu.my
Unaddressed Research Gaps and Future Challenges
The most significant challenge hindering the clinical translation of this compound is its limited and costly production. researchgate.net Establishing robust and scalable production methods is paramount. Further research is also needed to develop novel chelators that can improve the in vivo stability and biodistribution of ⁴⁷Sc-radiopharmaceuticals. While preclinical data is promising, the lack of clinical trial data represents a major gap in our understanding of its safety and efficacy in humans.
Overall Significance in Advancing Nuclear Medicine Research
Despite the current challenges, this compound represents a significant advancement in nuclear medicine research. Its potential as a "true" theranostic agent, when paired with its diagnostic counterparts ⁴³Sc and ⁴⁴Sc, embodies the future of personalized medicine. sunway.edu.my The ongoing research into ⁴⁷Sc is not only paving the way for a new therapeutic option but is also driving innovation in radionuclide production, chelation chemistry, and radiopharmaceutical development, which will have broader impacts on the field of nuclear medicine.
Q & A
Q. What are the primary nuclear reactions and target materials used to produce Scandium-47 (Sc-47) for research?
Sc-47 is synthesized via multiple routes:
- γ-ray irradiation of natural vanadium : Produces Sc-47 with 99.99% radionuclidic purity at 20–38 MeV, yielding 1.7 MBq/μAh to 3.7 GBq .
- Neutron activation of calcium-46 : Reactor-based production via , leveraging the / generator system .
- Proton bombardment of titanium : Cyclotron-based production using , though this method risks co-producing impurities like Sc-46 . Vanadium targets are favored for minimizing radioactive impurities compared to calcium or titanium .
Q. How does Sc-47’s decay profile influence its suitability for theranostic applications?
Sc-47 decays via β⁻ emission () with a 3.35-day half-life, enabling sustained therapeutic effects. Its γ-ray emission (159 keV) permits single-photon emission computed tomography (SPECT) imaging, unlike pure β⁻ emitters like Lu-177. This dual functionality supports real-time tracking of pharmacokinetics and dose verification .
Q. What quality control measures ensure Sc-47’s radiochemical purity in preclinical studies?
- Gamma spectrometry : Identifies impurities (e.g., Sc-46) by analyzing energy peaks (e.g., 159 keV for Sc-47) .
- Liquid-liquid extraction (LLX) : Separates Sc-47 from co-produced isotopes (e.g., Ca-47) with >95% yield .
- Chromatography : Validates chemical purity post-separation, critical for radiolabeling biomolecules like DOTA-peptides .
Q. How does Sc-47 compare to Lu-177 in therapeutic applications?
Sc-47’s higher β⁻ energy (600 keV max vs. Lu-177’s 498 keV) enhances tumor penetration, while its γ-emission enables SPECT imaging without requiring a paired diagnostic isotope (e.g., Ga-68 for Lu-177). Chemically identical theranostic pairs (Sc-44/Sc-47) simplify biomarker conjugation compared to Ga-68/Lu-177 .
Advanced Research Questions
Q. What methodologies address isotopic impurities (e.g., Sc-46) in Sc-47 synthesis?
- Target material optimization : Vanadium reduces Sc-46 co-production compared to titanium or calcium .
- Energy modulation : Irradiating at 20–26 MeV minimizes competing reactions .
- Mass separation : Enriches Sc-47 via electromagnetic isotope separation (EMIS), achieving >99.9% purity .
- Post-irradiation processing : Sequential LLX and ion-exchange chromatography isolate Sc-47 from decay products .
Q. How do discrepancies in reported Sc-47 production yields arise from nuclear data libraries?
Variations in excitation functions predicted by TALYS, ALICE/ASH, and EMPIRE codes lead to divergent yield estimates. For example, simulations show ±15% differences in cross-section data, impacting activity calculations. Experimental validation using stacked-foil techniques is critical to resolve these discrepancies .
Q. What experimental designs enable Sc-44/Sc-47 theranostic pair development?
- Co-labeling strategy : Use identical chelators (e.g., DOTA) for both isotopes to ensure identical biodistribution .
- Decay correction : Account for Sc-44’s shorter half-life (4.04 h) when coordinating diagnostic (PET) and therapeutic timelines .
- Dosimetry modeling : Integrate Sc-44’s positron range (632 keV avg.) with Sc-47’s β⁻ emissions for precision dose planning .
Q. What challenges arise in scaling Sc-47 production from laboratory to clinical quantities?
- Target processing : High-energy photon irradiation (e.g., 38 MeV) requires specialized linear accelerators, limiting accessibility .
- Activity concentration : Reactor-produced Sc-47 via decay necessitates frequent separations due to ’s 4.54-day half-life .
- Regulatory compliance : Ensuring Good Manufacturing Practice (GMP) for radiopharmaceuticals demands rigorous impurity profiling and batch consistency .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
